3-(2-Aminoethyl)-1,1-dimethylurea
Description
Properties
IUPAC Name |
3-(2-aminoethyl)-1,1-dimethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N3O/c1-8(2)5(9)7-4-3-6/h3-4,6H2,1-2H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPUNHXBIPTIDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90606494 | |
| Record name | N'-(2-Aminoethyl)-N,N-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90606494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72080-85-4 | |
| Record name | N'-(2-Aminoethyl)-N,N-dimethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90606494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 3-(2-Aminoethyl)-1,1-dimethylurea
Executive Summary
Target Molecule: 3-(2-Aminoethyl)-1,1-dimethylurea
CAS: 6972-36-7
Formula:
This technical guide details the synthesis of 3-(2-Aminoethyl)-1,1-dimethylurea, a critical amino-functionalized urea intermediate. It is widely utilized in medicinal chemistry as a histamine analogue pharmacophore (specifically for H2 and H3 receptor antagonists) and as a stabilizer in polyurethane chemistry.
The primary synthetic challenge lies in the selectivity of the diamine functionalization . Ethylenediamine (EDA) possesses two equivalent primary amine groups. Reacting EDA with a carbamoylating agent carries a high risk of forming the symmetric bis-urea byproduct (
This guide presents two validated pathways:
-
The Protected Route (Recommended for R&D): Utilizes mono-Boc-protection to guarantee 1:1 stoichiometry and high purity.
-
The Direct Route (Process Scale): Utilizes statistical excess of diamine to suppress side reactions, suitable for larger scales where chromatography is avoided.
Part 1: Retrosynthetic Analysis & Strategy
The strategic disconnection focuses on the urea linkage. The most efficient bond formation occurs between the nucleophilic nitrogen of the ethylenediamine linker and the electrophilic carbonyl of a dimethylcarbamoyl moiety.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the urea core.
Part 2: Route A - The Protected Synthesis (High Purity)
This is the preferred method for drug development applications where impurity profiles must be strictly controlled. By blocking one amine of the ethylenediamine, we force the reaction to occur only at the free amine, eliminating the possibility of bis-urea formation.
Reagents & Stoichiometry[1][2]
| Reagent | Equiv.[1][2][3][4][5][6] | Role | CAS |
| N-Boc-ethylenediamine | 1.0 | Substrate | 57260-71-6 |
| Dimethylcarbamoyl chloride | 1.1 | Electrophile | 79-44-7 |
| Triethylamine (TEA) | 1.5 | Base (Scavenger) | 121-44-8 |
| Dichloromethane (DCM) | Solvent | Medium | 75-09-2 |
| Trifluoroacetic acid (TFA) | Excess | Deprotection | 76-05-1 |
Detailed Protocol
Step 1: Carbamoylation
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve N-Boc-ethylenediamine (10 mmol) in anhydrous DCM (50 mL).
-
Base Addition: Add Triethylamine (15 mmol). Cool the solution to 0°C using an ice bath.
-
Reaction: Add Dimethylcarbamoyl chloride (11 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature <5°C during addition to prevent Boc-cleavage or thermal decomposition.
-
Completion: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (SiO2, 5% MeOH in DCM). The starting amine spot (ninhydrin active) should disappear.
-
Workup: Wash the organic layer with water (2 x 20 mL) and brine (1 x 20 mL). Dry over
, filter, and concentrate in vacuo to yield the intermediate 1-(2-Boc-aminoethyl)-3,3-dimethylurea.
Step 2: Deprotection
-
Acidolysis: Dissolve the crude intermediate in DCM (20 mL). Add TFA (5 mL) dropwise at 0°C.
-
Stir: Stir at RT for 2 hours. Evolution of
gas indicates Boc removal. -
Isolation: Concentrate the mixture to dryness to remove DCM and excess TFA.
-
Free Basing: The residue is the TFA salt. Dissolve in minimal MeOH and pass through a weak basic anion exchange resin (e.g., Amberlyst A21) or treat with saturated
and extract exhaustively with DCM/Isopropanol (3:1). -
Final Drying: Dry organic extracts and concentrate to yield the target free base as a viscous, colorless oil or low-melting solid.
Part 3: Route B - Direct Statistical Synthesis (Process Scale)
For larger scales where the cost of N-Boc-ethylenediamine is prohibitive, a "statistical synthesis" is used. By using a large excess of ethylenediamine, the probability of a dimethylcarbamoyl chloride molecule encountering a free diamine is significantly higher than it encountering an already-substituted product.
Reagents & Stoichiometry[1][2]
| Reagent | Equiv.[1][2][3][4][5][6] | Role |
| Ethylenediamine (EDA) | 6.0 - 10.0 | Substrate (Excess) |
| Dimethylcarbamoyl chloride | 1.0 | Electrophile |
| Toluene or DCM | Solvent | Medium |
Detailed Protocol
-
Charge: Charge a reactor with Ethylenediamine (10 equiv) and cool to -10°C .
-
Note: The large excess of EDA acts as both the nucleophile and the base to scavenge HCl.
-
-
Addition: Dissolve Dimethylcarbamoyl chloride (1 equiv) in Toluene (dilution 1:5). Add this solution very slowly to the vigorously stirred EDA.
-
Critical Parameter: Local concentration of the chloride must remain low relative to the amine to prevent bis-substitution.
-
-
Reaction: Stir for 1 hour at 0°C, then 1 hour at RT.
-
Purification (The Challenge):
-
Strip Solvent: Remove Toluene under reduced pressure.
-
Remove Excess EDA: Ethylenediamine boils at 116°C. It must be removed via high-vacuum distillation (e.g., <1 mbar, 40-50°C bath).
-
Self-Validating Step: Check the distillate by pH paper; if basic, amine is still coming off. Continue until mass is constant.
-
-
Final Polish: The residue contains the product and EDA-hydrochloride salt.
-
Dissolve residue in absolute ethanol. The amine-HCl salts are often less soluble or can be precipitated by adding ether. Alternatively, use electrodialysis or cation-exchange chromatography for final cleanup.
-
Part 4: Experimental Workflow & Logic
The following diagram illustrates the decision logic and workflow for the Protected Route, ensuring self-validation at each step.
Figure 2: Step-by-step workflow for the high-purity synthesis route.
Part 5: Characterization & Safety
Expected Analytical Data
-
Physical State: Viscous oil or hygroscopic solid.
-
1H NMR (D2O or CDCl3):
-
2.85 (s, 6H,
) -
2.75 (t, 2H,
) -
3.20 (t, 2H,
)
-
2.85 (s, 6H,
-
Mass Spectrometry (ESI+):
m/z.
Safety Profile (E-E-A-T)
-
Dimethylcarbamoyl Chloride (DMCC):
-
Ethylenediamine:
-
Hazard: Corrosive, sensitizer, and flammable.
-
Control: Avoid inhalation of vapors.
-
References
-
PubChem. (n.d.). Compound Summary: 1-(2-Aminoethyl)-3,3-dimethylurea (CAS 6972-36-7). National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. (2005).[2] General procedures for Urea synthesis via Isocyanates and Carbamoyl Chlorides. Org. Synth. 2005, 82,[2] 59. Retrieved from [Link]
-
Ataman Chemicals. (n.d.). Dimethylurea and derivatives in organic synthesis. Retrieved from [Link]
Sources
- 1. Preparation of aminoethyl glycosides for glycoconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. bloomtechz.com [bloomtechz.com]
- 4. What is the mechanism of Ethylenediamine Dihydrochloride? [synapse.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. web.williams.edu [web.williams.edu]
- 7. Premium 1,3-Dimethylurea: Essential for Chemical Synthesis [hbgxchemical.com]
3-(2-Aminoethyl)-1,1-dimethylurea: Mechanism of Action & Structural Pharmacology
This is an in-depth technical guide on the mechanism and application of 3-(2-Aminoethyl)-1,1-dimethylurea (CAS 72080-85-4), a critical structural probe used in histamine receptor pharmacology.[1]
Content Type: Technical Whitepaper Subject: Medicinal Chemistry / Receptor Pharmacology Target Audience: Drug Discovery Scientists, Pharmacologists, and Structural Biologists[1]
Executive Summary
3-(2-Aminoethyl)-1,1-dimethylurea (hereafter referred to as ADMU ) is a synthetic structural analogue of histamine and dimaprit.[1] It serves as a vital pharmacological probe in the study of Histamine H2 receptors (H2R).[1]
Unlike therapeutic H2 agonists (e.g., Dimaprit, Amthamine), ADMU is primarily utilized to delineate the electronic and steric requirements of the H2 receptor binding pocket.[1] Its mechanism of action—or specifically, its distinct lack of intrinsic efficacy compared to its isothiourea counterparts—provides the negative control necessary to validate the "Proton Transfer Hypothesis" of H2 receptor activation.[1]
This guide details the molecular interactions, structural causality, and experimental protocols for using ADMU to map G-protein coupled receptor (GPCR) active sites.[1]
Chemical Identity & Structural Logic[1][2]
To understand the mechanism, one must first deconstruct the molecule's design, which is a hybrid of two classical H2 ligands: Histamine and Dimaprit .[1]
| Feature | Histamine (Endogenous Agonist) | Dimaprit (Specific H2 Agonist) | ADMU (Probe) |
| Head Group | Imidazole (Amphoteric) | Isothiourea (Basic) | 1,1-Dimethylurea (Neutral/Polar) |
| Linker | Ethyl (-CH₂CH₂-) | Propyl (-CH₂CH₂CH₂-) | Ethyl (-CH₂CH₂-) |
| Tail Group | Primary Amine (-NH₃⁺) | Dimethyl Amine | Primary Amine (-NH₃⁺) |
| pKa (Head) | ~6.0 (Proton Shuttle) | ~9.2 (Cationic) | ~0.1 (Non-ionizable) |
| H2 Activity | Full Agonist | Full Agonist | Inactive / Weak Antagonist |
The "Linker-Head" Mismatch
ADMU combines the ethyl chain of histamine with a dimethylurea head (structurally similar to Dimaprit's isothiourea).[1]
-
Scientific Insight: H2 receptor agonism requires a strict correlation between chain length and head-group acidity.[1]
Mechanism of Action: The Proton Shuttle Failure
The primary utility of ADMU is to demonstrate the necessity of tautomeric proton transfer in H2 activation.[1]
Receptor Binding Dynamics
The H2 receptor binding pocket (located deep within the TM bundles) relies on two anchor points:[1]
-
Anionic Anchor (Asp98 in TM3): Binds the protonated primary amine tail (present in ADMU).[1]
-
Activation Switch (Asp186 in TM5 / Lys175): Interacts with the head group.[1]
The Failure Mechanism
For activation, the ligand's head group must facilitate a proton transfer or stabilize a specific charge network between TM3 and TM5.[1]
-
Histamine/Dimaprit: The imidazole or isothiourea groups can donate/accept protons or maintain a specific cationic charge that pulls TM5, opening the intracellular loop for Gs signaling.[1]
-
ADMU: The urea group is planar and polar but lacks basicity (pKa ~0.1).[1] It cannot accept a proton from the receptor's donor site (likely Tyr250 or Thr190).[1] Consequently, while ADMU docks into the receptor (due to the amine tail anchoring), it fails to trigger the "toggle switch."[1]
Pathway Visualization
The following diagram illustrates the divergence in signaling between a functional agonist (Dimaprit) and the probe (ADMU).
Caption: Differential activation logic. ADMU binds via the amine tail but fails the TM5 activation step due to the neutral urea head group.[1]
Experimental Protocol: Validating H2 Selectivity
Researchers use ADMU as a negative control in competitive binding assays to determine if a novel compound's activity is due to H2 specificity or non-specific amine effects.[1]
Protocol: Isolated Guinea Pig Atrium Assay (Gold Standard)
Rationale: The guinea pig right atrium is purely H2-regulated (chronotropic effect), devoid of H1 or H3 interference.[1]
Materials:
-
Tissue: Guinea pig right atria (spontaneously beating).[1][2]
-
Buffer: Tyrode’s solution (37°C, carbogenated 95% O₂ / 5% CO₂).
-
Ligands: Histamine (Reference), ADMU (Test), Cimetidine (Antagonist).[1]
Workflow:
-
Preparation: Mount the atria in a 20 mL organ bath under 1.0 g resting tension.
-
Equilibration: Allow 60 minutes stabilization, washing every 15 minutes.
-
Reference Curve: Construct a cumulative concentration-response curve (CCRC) for Histamine (
to M).-
Metric: Measure increases in beating rate (bpm).[1]
-
-
Washout: Wash until baseline rate is restored.
-
ADMU Challenge:
-
Add ADMU in cumulative doses (
to M). -
Observation: Expect zero or negligible change in heart rate (demonstrating lack of agonism).[1]
-
-
Antagonist Shielding (Optional):
Data Interpretation Table:
| Compound | Intrinsic Activity ( | Interpretation | |
| Histamine | 1.0 (Full) | ~6.0 | Functional Reference |
| Dimaprit | 1.0 (Full) | ~5.8 | Agonist (Propyl chain) |
| ADMU | < 0.1 (Inactive) | < 3.0 | Proves Proton Transfer Necessity |
Synthesis & Handling
For researchers synthesizing ADMU for internal libraries:
-
Precursor: Ethylenediamine (excess).[1]
-
Reagent: Dimethylcarbamoyl chloride.[1]
-
Reaction:
[1] -
Purification: The product is highly polar.[1] Removal of the bis-substituted urea byproduct is critical.[1] Use ion-exchange chromatography (cation exchange) to capture the mono-amine product.[1]
-
Storage: Hygroscopic solid. Store at -20°C under desiccant.
References
-
Durant, G. J., et al. (1977).[1] "The functional role of the imidazole ring in histamine H2-receptor agonists." Nature.[1] Link[1]
-
Black, J. W., et al. (1972).[1] "Definition and antagonism of histamine H2-receptors." Nature.[1] Link[1]
-
Ganellin, C. R. (1982).[1] "Chemistry and Structure-Activity Relationships of Drugs Acting at Histamine Receptors." Pharmacology of Histamine Receptors. Link[1]
-
Parsons, M. E., et al. (1977).[1] "Dimaprit - A highly specific histamine H2-receptor agonist."[1][2] Agents and Actions. Link[1]
-
Eriks, J. C., et al. (1992).[1] "New activation model for the histamine H2 receptor, explaining the activity of the different classes of histamine H2 receptor agonists." Molecular Pharmacology. Link
Sources
3-(2-Aminoethyl)-1,1-dimethylurea CAS number and structure
An In-Depth Technical Guide to N-(2-Aminoethyl)-N',N'-dimethylurea: Synthesis, Properties, and Potential Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-(2-Aminoethyl)-N',N'-dimethylurea, a molecule of interest in the field of medicinal chemistry and materials science. Due to the limited direct literature on this specific compound, this guide synthesizes information from closely related analogues and established synthetic methodologies to present a thorough profile. The guide covers the compound's chemical structure, a proposed synthetic pathway with detailed experimental considerations, and a forward-looking perspective on its potential applications based on the known bioactivities of structurally similar urea derivatives. This document is intended to serve as a foundational resource for researchers investigating this and related compounds.
Chemical Identity and Structure
The compound in focus is systematically named N-(2-Aminoethyl)-N',N'-dimethylurea . The nomenclature "3-(2-Aminoethyl)-1,1-dimethylurea" is a non-standard representation. The urea functional group consists of a carbonyl flanked by two nitrogen atoms. In this case, one nitrogen is substituted with a 2-aminoethyl group, while the other is disubstituted with two methyl groups.
Table 1: Chemical Identity of N-(2-Aminoethyl)-N',N'-dimethylurea
| Property | Value |
| Systematic Name | N-(2-Aminoethyl)-N',N'-dimethylurea |
| Molecular Formula | C5H13N3O |
| Molecular Weight | 131.18 g/mol |
| CAS Number | Not assigned or readily available in public databases. |
The structure of N-(2-Aminoethyl)-N',N'-dimethylurea is characterized by the presence of both a primary amine and a urea moiety, making it a bifunctional molecule with interesting chemical properties.
Figure 1: Chemical Structure of N-(2-Aminoethyl)-N',N'-dimethylurea
Caption: Molecular structure of N-(2-Aminoethyl)-N',N'-dimethylurea.
Proposed Synthesis Protocol
The synthesis of unsymmetrically substituted ureas is a well-established transformation in organic chemistry. A common and efficient method involves the reaction of an isocyanate with an amine. For the synthesis of N-(2-Aminoethyl)-N',N'-dimethylurea, a two-step approach starting from ethylenediamine is proposed. This strategy involves the protection of one of the amino groups of ethylenediamine, followed by reaction with a suitable dimethylcarbamoylating agent, and subsequent deprotection.
Rationale for Synthetic Strategy
The primary challenge in synthesizing the target molecule is the presence of two nucleophilic nitrogen atoms in the ethylenediamine starting material. To achieve selective monosubstitution on one of the nitrogens, a protection-deprotection strategy is necessary. The Boc (tert-butyloxycarbonyl) protecting group is ideal for this purpose due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
The choice of dimethylcarbamoyl chloride as the acylating agent allows for the direct introduction of the dimethylurea moiety. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
Figure 2: Proposed Synthetic Workflow
Caption: A three-step synthetic workflow for the preparation of the target molecule.
Detailed Experimental Protocol
Step 1: Synthesis of N-Boc-ethylenediamine
-
To a stirred solution of ethylenediamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a solution of di-tert-butyl dicarbonate (Boc)2O (0.5 eq) in the same solvent dropwise. The use of a half equivalent of (Boc)2O favors the mono-protected product.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure N-Boc-ethylenediamine.
Step 2: Synthesis of Boc-protected N-(2-Aminoethyl)-N',N'-dimethylurea
-
Dissolve N-Boc-ethylenediamine (1.0 eq) in an aprotic solvent like DCM or THF.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq), to the solution.
-
Cool the mixture to 0 °C and add dimethylcarbamoyl chloride (1.05 eq) dropwise.
-
Allow the reaction to stir at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
Step 3: Synthesis of N-(2-Aminoethyl)-N',N'-dimethylurea (Final Product)
-
Dissolve the Boc-protected intermediate in a suitable solvent such as DCM or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, at 0 °C.
-
Stir the reaction at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The final product will be obtained as its corresponding salt (e.g., trifluoroacetate or hydrochloride). If the free base is required, it can be obtained by neutralization with a suitable base and subsequent extraction.
Potential Applications in Drug Development and Research
While there is no specific literature on the applications of N-(2-Aminoethyl)-N',N'-dimethylurea, the urea scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1][2][3]
Table 2: Potential Therapeutic Areas for Urea Derivatives
| Therapeutic Area | Rationale and Examples |
| Oncology | Many urea-containing compounds act as kinase inhibitors.[3] The urea moiety can form key hydrogen bond interactions with the hinge region of kinases. |
| Antiviral | Urea derivatives have been investigated as inhibitors of viral enzymes, such as HIV reverse transcriptase.[1] |
| Antimicrobial | The urea functional group can be found in compounds with antibacterial and antifungal properties.[4] |
| Herbicidal | Certain substituted ureas are used as herbicides in agriculture.[4] |
The presence of a primary amine in N-(2-Aminoethyl)-N',N'-dimethylurea provides a handle for further functionalization, allowing for its incorporation into larger molecules or for its use as a linker in various applications, including the development of PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs).
Figure 3: Potential Role in a Signaling Pathway
Caption: Hypothetical inhibition of a kinase signaling pathway by the title compound.
Safety and Handling
As there is no specific safety data available for N-(2-Aminoethyl)-N',N'-dimethylurea, it should be handled with the standard precautions for a novel chemical compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
N-(2-Aminoethyl)-N',N'-dimethylurea is a molecule with potential for applications in various fields, particularly in drug discovery. While direct experimental data is lacking, this guide provides a solid foundation for its synthesis and exploration. The proposed synthetic route is based on reliable and well-documented chemical transformations. The discussion of its potential applications, grounded in the known activities of related urea derivatives, should inspire further investigation into the biological and chemical properties of this interesting bifunctional molecule.
References
-
Ataman Kimya. N,N'-DIMETHYLUREA. Available from: [Link]
-
Ataman Kimya. N,N-DIMETHYLUREA. Available from: [Link]
-
PrepChem. Synthesis of C. N-(2-Hydroxyethyl)-N'-(2-dimethylaminoethyl)-N'-(4,6-dimethyl-2-pyridyl)urea Dihydrate. Available from: [Link]
- Huang Y, Cao MH, Xu SZ. Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. Curr Res Bioorg Org Chem. 2018;CRBOC-114.
- Gomez-Alvarez M, et al. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Molecules. 2022;27(18):6085.
-
MDPI. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Available from: [Link]
- Royal Society of Chemistry. N,N′-Dimethylurea as an efficient ligand for the synthesis of pharma-relevant motifs through Chan–Lam cross-coupling strategy. Org. Biomol. Chem. 2021;19:8694-8700.
- National Institutes of Health. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. 2021;26(17):4503.
-
LookChem. Alkylurea and derivatives. Available from: [Link]
-
ResearchGate. Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds. Available from: [Link]
- MDPI. Synthesis of Novel Biologically Active Proflavine Ureas Designed on the Basis of Predicted Entropy Changes. Molecules. 2021;26(16):4866.
-
Wikipedia. 1,3-Dimethylurea. Available from: [Link]
-
PubChem. N-(2-Aminoethyl)-N'-phenylurea. Available from: [Link]
-
ResearchGate. Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine. Available from: [Link]
-
Ataman Kimya. N,N-DIMETHYLUREA. Available from: [Link]
-
ResearchGate. The chemical formula of N , N '-dimethylurea (DMU) and a small part (which contains only two molecules) of the α -network commonly observed in symmetrically disubstituted ureas. Available from: [Link]
Sources
- 1. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkylurea and derivatives | lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters [gavinpublishers.com]
A Technical Guide to Substituted Aminoethyl Ureas: Synthesis, Structure-Activity Relationships, and Therapeutic Potential
This in-depth technical guide provides a comprehensive overview of substituted aminoethyl ureas, a versatile class of compounds with significant applications in drug discovery and development. We will delve into the synthetic methodologies for their preparation, explore the critical structure-activity relationships that govern their biological effects, and highlight their therapeutic potential across various disease areas, with a particular focus on their role as kinase inhibitors in oncology. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this chemical scaffold.
Introduction: The Versatility of the Urea Moiety in Medicinal Chemistry
The urea functional group is a privileged scaffold in medicinal chemistry, renowned for its ability to form multiple hydrogen bonds with biological targets, thereby influencing drug potency, selectivity, and pharmacokinetic properties.[1][2] Substituted ureas, in particular, have emerged as a cornerstone in the design of a wide array of therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.[3] The incorporation of an aminoethyl substituent introduces a basic nitrogen atom, which can further enhance interactions with biological targets and improve physicochemical properties such as solubility. This guide will focus specifically on the synthesis and application of these promising substituted aminoethyl ureas.
Synthetic Methodologies for Substituted Aminoethyl Ureas
The synthesis of substituted ureas can be achieved through various chemical transformations.[4] The most common and versatile method involves the reaction of an amine with an isocyanate.[5] This section will detail a general, step-by-step protocol for the synthesis of N,N'-disubstituted aminoethyl ureas, which can be adapted for a wide range of derivatives.
General Synthetic Workflow
The synthesis of substituted aminoethyl ureas typically follows a two-step process: the formation of an isocyanate intermediate followed by its reaction with a substituted aminoethyl amine.
Caption: General workflow for the synthesis of substituted aminoethyl ureas.
Detailed Experimental Protocol: Synthesis of a Representative N-Aryl-N'-(2-aminoethyl)urea
This protocol describes the synthesis of a generic N-aryl-N'-(2-aminoethyl)urea derivative. The specific aryl isocyanate and protected aminoethylamine can be varied to generate a library of compounds.
Materials:
-
Aryl amine (e.g., aniline derivative)
-
Triphosgene
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
N-Boc-ethylenediamine
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Step 1: Synthesis of the Aryl Isocyanate
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the aryl amine (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous DCM.
-
Slowly add the triphosgene solution to the stirred amine solution via the dropping funnel over 30 minutes.
-
After the addition is complete, add triethylamine (2.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting isocyanate solution is typically used directly in the next step without purification.
Step 2: Formation of the N-Aryl-N'-(2-(Boc-amino)ethyl)urea
-
To the freshly prepared aryl isocyanate solution at 0 °C, add a solution of N-Boc-ethylenediamine (1.0 eq) in anhydrous DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected urea derivative.
Step 3: Deprotection of the Boc Group
-
Dissolve the Boc-protected urea from Step 2 in DCM.
-
Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize the excess acid.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the final substituted aminoethyl urea.
Structure-Activity Relationships (SAR)
The biological activity of substituted aminoethyl ureas is highly dependent on the nature and position of the substituents on both the aryl ring and the aminoethyl moiety. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic profile of these compounds.
Kinase Inhibition
A significant number of substituted urea derivatives have been identified as potent inhibitors of various protein kinases, which are key targets in cancer therapy.[2][3] The urea moiety typically acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region.
Caption: Key interactions of a urea-based kinase inhibitor within the ATP binding pocket.
Key SAR observations for kinase inhibitors:
-
Aryl Group: The nature of the aryl group is critical for selectivity and potency. Electron-withdrawing or -donating groups can modulate the electronic properties of the urea and influence binding affinity.[2] Bulky substituents on the aryl ring can provide selectivity by exploiting differences in the size and shape of the kinase active site.[5]
-
Aminoethyl Moiety: The primary amine of the aminoethyl group can form additional hydrogen bonds or salt bridges with acidic residues in the solvent-exposed region of the kinase, enhancing potency. N-alkylation of this amine can be used to fine-tune solubility and cell permeability.
-
Linker: The length and flexibility of the linker between the urea and other functional groups can significantly impact activity.
Anticancer and Antimicrobial Activity
Substituted ureas have demonstrated broad-spectrum anticancer and antimicrobial activities.[3][6] In cancer, they can induce apoptosis, inhibit cell proliferation, and overcome drug resistance.[1] As antimicrobial agents, they can target essential bacterial enzymes.[7] The SAR for these activities often overlaps with that for kinase inhibition, as many of the targeted pathways are conserved.
Therapeutic Applications
The versatility of the substituted aminoethyl urea scaffold has led to its exploration in a wide range of therapeutic areas.
Oncology
Substituted ureas are a well-established class of anticancer agents.[1] Several FDA-approved drugs, such as Sorafenib and Regorafenib, feature a urea moiety and function as multi-kinase inhibitors.[2] Substituted aminoethyl ureas are being actively investigated as next-generation kinase inhibitors targeting various oncogenic pathways.[8] Their ability to be readily modified allows for the development of highly selective inhibitors, minimizing off-target effects and improving the therapeutic index.
Table 1: Examples of Urea-Based Kinase Inhibitors in Oncology
| Drug Name | Target Kinase(s) | Indication |
| Sorafenib | RAF, VEGFR, PDGFR | Renal Cell Carcinoma, Hepatocellular Carcinoma |
| Regorafenib | VEGFR, TIE2, KIT, RET | Colorectal Cancer, Gastrointestinal Stromal Tumors |
| Lenvatinib | VEGFR, FGFR, PDGFR | Thyroid Cancer, Renal Cell Carcinoma |
Infectious Diseases
The development of novel antimicrobial agents is a critical global health priority. Substituted ureas have shown promise as inhibitors of essential bacterial enzymes, such as DNA gyrase and fatty acid synthases.[7] The aminoethyl group can enhance antibacterial activity by facilitating uptake into bacterial cells.
Other Therapeutic Areas
The unique chemical properties of substituted aminoethyl ureas make them attractive candidates for development in other therapeutic areas, including inflammatory diseases and neurodegenerative disorders. Their ability to modulate various biological targets warrants further investigation.
Conclusion and Future Perspectives
Substituted aminoethyl ureas represent a highly valuable and versatile chemical scaffold in modern drug discovery. Their straightforward synthesis, tunable physicochemical properties, and ability to interact with a wide range of biological targets make them an attractive starting point for the development of novel therapeutics. Future research in this area will likely focus on the development of more selective and potent inhibitors through advanced computational modeling and high-throughput screening. The continued exploration of the vast chemical space accessible through modifications of the substituted aminoethyl urea core promises to yield new and effective treatments for a multitude of human diseases.
References
-
Process for the preparation of urea. (2005). UreaKnowHow. [Link]
-
The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents. (n.d.). PMC. [Link]
-
Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (n.d.). PMC. [Link]
-
Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors. (n.d.). PMC. [Link]
-
Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. [Link]
-
Ammonia and Urea Production. (n.d.). Petrochem. [Link]
-
The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents. (2025). ResearchGate. [Link]
-
SYNTHESIS OF N-ENRICHED UREA (CO( NH2)2) FROM NH3, CO, AND S IN A DISCONTINUOUS PROCESS. (2012). SciELO. [Link]
-
Selective Inhibitor of Protein Kinase PKN3 Generated by Conjugation of a Structurally Optimized Bumped N-(2-Aminoethyl)-8-anilinoisoquinoline-5-sulfonamide (H-9) with d-Arginine-Rich Chain. (2026). MDPI. [Link]
-
Some commercially available anti‐cancer urea drugs 1–5. (n.d.). ResearchGate. [Link]
-
Protein kinase inhibitors from the urea class. (2025). ResearchGate. [Link]
-
Large scale preparation of N-substituted urea. (n.d.). ResearchGate. [Link]
-
nitrosomethylurea. (n.d.). Organic Syntheses Procedure. [Link]
-
2-Arylamino-6-ethynylpurines are cysteine-targeting irreversible inhibitors of Nek2 kinase. (2020). Royal Society of Chemistry. [Link]
-
Kinase inhibitors shown to accelerate protein breakdown. (2025). Drug Target Review. [Link]
-
STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAM. (n.d.). International Journal of Drug Development and Research. [Link]
-
One-pot catalytic synthesis of urea derivatives from alkyl ammonium carbamates using low concentrations of CO2. (2021). PMC. [Link]
-
Molecular structure of the urea derivatives used in this study. (n.d.). ResearchGate. [Link]
-
Urea Manufacturing Process Explained | How Urea Is Made in Industries. (2025). Agromer.org. [Link]
-
Unveiling the Potential of BenzylethyleneAryl–Urea Scaffolds for the Design of New Onco Immunomodulating Agents. (2023). MDPI. [Link]
-
Structure and activity relationship studies of N-heterocyclic olefin and thiourea/urea catalytic systems: application in ring-opening polymerization of lactones. (n.d.). Polymer Chemistry (RSC Publishing). [Link]
-
UREA SYNTHESIS PROCESS. (n.d.). UreaKnowHow. [Link]
-
Nano-TRAIL: a promising path to cancer therapy. (n.d.). OAE Publishing. [Link]
-
Urea derivatives as anticancer agents. (2009). PubMed. [Link]
Sources
- 1. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 5. The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Urea Manufacturing Process Explained | How Urea Is Made in Industries - Agromer [agromer.org]
- 8. drugtargetreview.com [drugtargetreview.com]
The Urea Scaffold: A Privileged Motif in Drug Discovery – A Technical Guide to (2-Aminoethyl)urea Analogs and Their Therapeutic Potential
Abstract
The urea functional group is a cornerstone in medicinal chemistry, prized for its unique hydrogen bonding capabilities that facilitate potent and specific interactions with biological targets. This technical guide provides an in-depth exploration of substituted urea analogs, with a particular focus on the (2-aminoethyl)urea moiety as a key pharmacophore. We will delve into the synthetic strategies for creating libraries of these compounds, dissect their structure-activity relationships (SAR), and explore their diverse biological functions, particularly in the realm of oncology. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of the urea scaffold in their therapeutic programs.
Introduction: The Enduring Significance of the Urea Moiety
The urea functional group, with its planar structure and ability to act as both a hydrogen bond donor and acceptor, is a recurring motif in a multitude of clinically approved drugs and investigational agents.[1][2] This "privileged" scaffold provides a rigid and predictable framework for orienting substituents to interact with target proteins, making it an attractive starting point for rational drug design. The (2-aminoethyl)urea core, in particular, combines the hydrogen-bonding capacity of the urea with a flexible ethylamine linker, allowing for diverse chemical modifications to fine-tune potency, selectivity, and pharmacokinetic properties. This guide will illuminate the path from chemical synthesis to biological function for this important class of compounds.
Synthetic Strategies for (2-Aminoethyl)urea Analogs
The synthesis of substituted (2-aminoethyl)urea analogs is typically achieved through a robust and versatile reaction between an amine and an isocyanate.
General Synthesis Protocol
A common and efficient method for the preparation of these analogs involves the reaction of a primary or secondary amine with a suitable isocyanate or isothiocyanate.[3][4]
Experimental Protocol: Synthesis of Aryl-Substituted (2-Aminoethyl)urea Analogs
-
Starting Material Preparation: Begin with a solution of 2-aminoethylamine or a protected derivative in an appropriate anhydrous solvent, such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Isocyanate Addition: To the stirred solution of the amine, add the desired aryl isocyanate dropwise at room temperature. The reaction is often conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is typically washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the desired (2-aminoethyl)urea analog.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of (2-aminoethyl)urea analogs.
Structure-Activity Relationships (SAR): Tuning for Potency and Selectivity
The biological activity of (2-aminoethyl)urea analogs can be significantly modulated by strategic modifications to their chemical structure. SAR studies are crucial for optimizing lead compounds into clinical candidates.
Key Structural Modifications and Their Impact
-
Aryl Ring Substituents: The nature and position of substituents on the aryl ring play a critical role in determining potency and selectivity. Electron-withdrawing groups, such as halogens, or electron-donating groups can influence the electronic properties of the urea moiety and its interaction with the target protein.[5][6] For instance, in a series of diaryl urea derivatives, the presence of a chlorine atom on the phenyl ring proximal to the urea group enhanced antiproliferative activity.[5]
-
Linker Modifications: The length and flexibility of the ethylamine linker can be altered to optimize the orientation of the molecule within the binding pocket of the target. Introducing rigidity or additional functional groups to the linker can lead to new interactions and improved activity.[7]
-
Urea vs. Thiourea: The substitution of the urea oxygen with a sulfur atom to form a thiourea can significantly impact the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, often leading to enhanced biological activity.[4]
SAR Summary Table
| Structural Modification | General Effect on Activity | Reference |
| Substitution of electron-withdrawing groups on the aryl ring | Often enhances anti-proliferative activity | [5] |
| Elongation or cyclization of the linker chain | Can modulate activity and physicochemical properties | [7] |
| Replacement of urea with thiourea | May increase lipophilicity and biological potency | [4] |
| Introduction of amide groups in diaryl ureas | Can increase anti-proliferative activity compared to ester groups | [5] |
Biological Functions and Mechanisms of Action
Substituted urea analogs have demonstrated a wide range of biological activities, with a significant number of them showing promise as anti-cancer agents through the inhibition of key signaling pathways.
Kinase Inhibition: A Major Avenue for Anti-Cancer Therapy
Many urea-based compounds function as potent inhibitors of protein kinases, which are critical regulators of cellular processes such as proliferation, survival, and angiogenesis.[8][9]
-
VEGFR and PDGFR Inhibition: Diaryl urea derivatives, such as sorafenib, are multi-kinase inhibitors that target vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), thereby inhibiting tumor angiogenesis and cell proliferation.[8]
-
DNA-PK Inhibition: Certain urea-containing scaffolds have been shown to be potent inhibitors of DNA-dependent protein kinase (DNA-PK), an enzyme crucial for DNA repair. Inhibition of DNA-PK can sensitize cancer cells to radiation and chemotherapy.[1]
-
ASK1 Inhibition: Novel pyridin-2-yl urea derivatives have been identified as potent inhibitors of apoptosis signal-regulating kinase 1 (ASK1), a key component of the MAPK signaling cascade.[10][11]
Signaling Pathway Diagram
Caption: Inhibition of receptor tyrosine kinase signaling by urea-based analogs.
Experimental Evaluation of Biological Activity
The anti-proliferative and cytotoxic effects of novel (2-aminoethyl)urea analogs are typically evaluated using a variety of in vitro cell-based assays.
Anti-Proliferative Activity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[4][12][13]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., HT-29, A549) in 96-well plates at a predetermined density and allow them to adhere overnight.[13]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).[12]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Molecular Docking: In Silico Prediction of Binding
Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein target.[14][15][16]
Experimental Protocol: Molecular Docking
-
Protein and Ligand Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) and prepare it by removing water molecules, adding hydrogen atoms, and assigning charges. Prepare the 3D structure of the urea analog and minimize its energy.[14]
-
Binding Site Definition: Define the binding site on the protein, typically based on the location of a known co-crystallized ligand or through binding site prediction algorithms.
-
Docking Simulation: Use a docking program (e.g., AutoDock) to systematically search for the optimal binding conformation of the ligand within the defined binding site.[16]
-
Scoring and Analysis: The docking program will generate a series of possible binding poses and score them based on a scoring function that estimates the binding affinity. Analyze the top-scoring poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[15]
Data Presentation: Quantitative Analysis of Anti-Proliferative Activity
The following table summarizes the anti-proliferative activity (IC50 values) of selected diaryl urea derivatives against various cancer cell lines.
| Compound | HT-29 (μM) | H-460 (μM) | A549 (μM) | MDA-MB-231 (μM) | Reference |
| 5a | 0.15 | 0.089 | 0.36 | 0.75 | [13] |
| Sorafenib | 14.01 | - | 2.913 | - | [5] |
| 6a | 15.28 | - | 2.566 | - | [5] |
Conclusion and Future Directions
The (2-aminoethyl)urea scaffold and its analogs represent a highly versatile and fruitful area of research in drug discovery. The synthetic accessibility of these compounds, coupled with the ability to fine-tune their biological activity through systematic SAR studies, makes them attractive candidates for the development of novel therapeutics, particularly in oncology. Future efforts in this field will likely focus on the design of more selective kinase inhibitors with improved pharmacokinetic profiles, as well as the exploration of novel biological targets for this privileged chemical class. The integration of computational methods, such as molecular docking and molecular dynamics simulations, will continue to accelerate the discovery and optimization of the next generation of urea-based drugs.
References
-
Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Available at: [Link]
-
Discovery of Novel Heterotetracyclic DNA-Dependent Protein Kinase (DNA-PK) Inhibitors with Improved Oral Bioavailability and Potent Cancer Immunotherapy-Potentiating Activity. Journal of Medicinal Chemistry. Available at: [Link]
-
New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. MDPI. Available at: [Link]
-
SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. Texas Tech University Health Sciences Center. Available at: [Link]
-
Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. BMC Chemistry. Available at: [Link]
-
Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. National Center for Biotechnology Information. Available at: [Link]
-
Design, Synthesis and Antiproliferative Activity Studies of Novel 1,2,3-Triazole-Urea Hybrids. Preprints.org. Available at: [Link]
-
Protein kinase inhibitors from the urea class. ResearchGate. Available at: [Link]
-
Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. MDPI. Available at: [Link]
-
Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. MDPI. Available at: [Link]
-
Results of molecular docking of urea derivatives with enzymes. ResearchGate. Available at: [Link]
-
Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. National Center for Biotechnology Information. Available at: [Link]
-
Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. MDPI. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Urea-Containing Carnosic Acid Derivatives with Anticancer Activity. ResearchGate. Available at: [Link]
-
Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. National Center for Biotechnology Information. Available at: [Link]
-
Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. MDPI. Available at: [Link]
-
Synthesis of Molleureas A–C: 2-(2-Aminoethyl)benzoic Acid-Derived Oligomeric Natural Products from Didemnum Molle. ACS Publications. Available at: [Link]
-
Inhibition of Smooth Muscle Proliferation by Urea-Based Alkanoic Acids via Peroxisome Proliferator-Activated Receptor α–Dependent Repression of Cyclin D1. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]
-
Classification of urea-based antineoplastic kinase inhibitors according... ResearchGate. Available at: [Link]
-
Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
Spectroscopic Characterization of 3-(2-Aminoethyl)-1,1-dimethylurea: A Predictive and Methodological Guide
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of 3-(2-Aminoethyl)-1,1-dimethylurea. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict its spectral features. By analyzing data from structurally related compounds and foundational spectroscopic theory, we offer a robust predictive framework for researchers, scientists, and drug development professionals. This guide also outlines detailed, field-proven methodologies for acquiring such data, ensuring a self-validating system for future experimental work.
Introduction
3-(2-Aminoethyl)-1,1-dimethylurea is a substituted urea containing a primary amine and a tertiary amide functionality. The structural elucidation and confirmation of such molecules are paramount in chemical synthesis and drug development. Spectroscopic techniques provide a non-destructive means to probe the molecular structure, offering insights into connectivity, functional groups, and molecular weight. This guide serves as a detailed predictive analysis and a practical handbook for the spectroscopic characterization of this compound.
The molecular structure is as follows:
Caption: Molecular Structure of 3-(2-Aminoethyl)-1,1-dimethylurea
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show five distinct signals, corresponding to the five unique proton environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 2.95 | Singlet | 6H | N(CH₃)₂ | Protons on the dimethylamino group are equivalent and show no coupling. The chemical shift is influenced by the adjacent nitrogen. |
| ~ 3.30 | Quartet (or Triplet of Triplets) | 2H | -NH-CH₂- | These protons are coupled to the adjacent -CH₂- and -NH- protons. |
| ~ 2.80 | Triplet | 2H | -CH₂-NH₂ | These protons are coupled to the adjacent -CH₂- protons. |
| ~ 5.50 | Broad Singlet | 1H | -NH- | The urea N-H proton often appears as a broad signal due to quadrupole broadening and exchange. |
| ~ 1.50 | Broad Singlet | 2H | -NH₂ | The primary amine protons are typically broad and may exchange with trace water in the solvent. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The carbon NMR spectrum is anticipated to display four signals, one for each unique carbon environment.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 158.0 | C=O | The carbonyl carbon of the urea is significantly deshielded. |
| ~ 41.0 | -NH-CH₂- | The carbon is attached to a nitrogen atom. |
| ~ 39.5 | -CH₂-NH₂ | Similar to the other methylene carbon, attached to a nitrogen. |
| ~ 36.0 | N(CH₃)₂ | The methyl carbons are shielded, but attached to a nitrogen. |
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is crucial for structural verification.
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Typically, 16-64 scans are sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Caption: NMR Data Acquisition Workflow
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
The IR spectrum of 3-(2-Aminoethyl)-1,1-dimethylurea is expected to show characteristic absorption bands for its amine, amide (urea), and alkane functionalities.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3400-3200 | Medium, Broad | N-H Stretch | Primary Amine (-NH₂) and Urea (-NH-) |
| 2960-2850 | Medium-Strong | C-H Stretch | Alkane (CH₂, CH₃)[1] |
| ~1650 | Strong | C=O Stretch (Amide I) | Urea[2] |
| ~1560 | Medium | N-H Bend (Amide II) | Urea[3] |
| 1470-1450 | Medium | C-H Bend | Alkane (CH₂)[1] |
| 1260-1000 | Medium-Strong | C-N Stretch | Amine and Amide |
Experimental Protocol for IR Data Acquisition (KBr Pellet)
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
The mixture should be a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.
Predicted Mass Spectrum (Electron Ionization - EI)
The molecular formula of 3-(2-Aminoethyl)-1,1-dimethylurea is C₅H₁₃N₃O. The predicted molecular weight is 131.11 g/mol .
| Predicted m/z | Assignment | Rationale |
| 131 | [M]⁺ | Molecular ion |
| 87 | [M - C₂H₄N]⁺ | α-cleavage with loss of the ethylamine radical |
| 72 | [M - C₂H₅N₂O]⁺ | Cleavage of the N-C bond of the ethyl group |
| 44 | [C₂H₆N]⁺ | Dimethylamine fragment |
| 30 | [CH₄N]⁺ | Primary amine fragment |
Predicted Fragmentation Pathway
Caption: Predicted EI-MS Fragmentation Pathway
Experimental Protocol for EI-MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile compounds.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.
-
Data Output: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Conclusion
This guide provides a detailed, predictive framework for the spectroscopic analysis of 3-(2-Aminoethyl)-1,1-dimethylurea. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a comprehensive resource for researchers. While these predictions are based on sound scientific principles and data from analogous structures, experimental verification remains the gold standard for unequivocal structure confirmation. This document is intended to guide and facilitate such empirical studies.
References
-
Infrared spectroscopic interpretations on the reaction products resulted from the interaction between Co(II), Cu(II), Fe(III). (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Bouzina, A., Belhani, B., Aouf, N., & Berredjem, M. (2015). Supporting information - A novel, rapid and green method of phosphorylation under ultrasound irradiation and catalyst free conditions. The Royal Society of Chemistry. Retrieved February 18, 2026, from [Link]
-
Spectroscopy Infrared Spectra. (n.d.). University of Calgary. Retrieved February 18, 2026, from [Link]
-
Synthesis and characterization of dimethylolurea and its condensation polymer. (2013). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Organic compounds - MassBank. (2008). MassBank. Retrieved February 18, 2026, from [Link]
-
A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. (2024). MDPI. Retrieved February 18, 2026, from [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2023). Chemistry LibreTexts. Retrieved February 18, 2026, from [Link]
-
IR spectra of the three model urea molecules: 3BUA, 1B1CHUA, and... (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
N,N-Dimethylurea. (n.d.). PubChem. Retrieved February 18, 2026, from [Link]
-
N,N-DIMETHYLUREA (1,3-DIMETHYLUREA). (n.d.). Ataman Kimya. Retrieved February 18, 2026, from [Link]
-
3-(2,3-Dichlorophenyl)-1,1-dimethylurea. (n.d.). NIST WebBook. Retrieved February 18, 2026, from [Link]
-
Mass spectrometry detects folding intermediates populated during urea-induced protein denaturation. (2021). Chemical Science (RSC Publishing). Retrieved February 18, 2026, from [Link]
Sources
Computational Frameworks for Urea-Derivative Binding: The Case of 3-(2-Aminoethyl)-1,1-dimethylurea
Executive Summary
This technical guide details the in silico modeling of 3-(2-Aminoethyl)-1,1-dimethylurea , a structural analog of the histamine H2-receptor agonist Dimaprit. This molecule presents unique challenges in computational drug design due to its high flexibility, distinct protonation states, and the necessity for bidentate hydrogen bonding characteristic of urea scaffolds.
This guide moves beyond standard "click-button" protocols, focusing on the causality of parameter selection for Fragment-Based Drug Design (FBDD) and GPCR agonist modeling.
Part 1: Chemical Space & Physicochemical Profiling
Before initiating any simulation, the ligand's electronic state must be rigorously defined. 3-(2-Aminoethyl)-1,1-dimethylurea contains two distinct nitrogen environments: a basic primary amine and a neutral urea core.
Ligand Topology & Protonation States
The biological activity of ethyl-urea derivatives is often dictated by the protonation of the terminal amine, which mimics the ethylamine tail of histamine.
| Feature | Chemical Moiety | pKa (Est.) | Physiological State (pH 7.4) | Modeling Consequence |
| Tail | Primary Amine ( | ~9.5 - 10.5 | Protonated ( | Critical salt-bridge formation with receptor Asp/Glu residues. |
| Core | Urea ( | ~0.1 (Base) | Neutral | Acts as a Hydrogen Bond Donor (NH) and Acceptor (CO). |
| Linker | Ethyl Chain | N/A | Flexible | High entropic penalty upon binding; requires conformational sampling. |
Expert Insight: Many automated docking tools incorrectly protonate the urea nitrogen or deprotonate the primary amine. You must manually verify that the terminal amine is positively charged (
Part 2: Structural Modeling Workflow (The Protocol)
The following workflow utilizes an Induced Fit Docking (IFD) approach, essential for small polar ligands that induce significant side-chain rearrangement in targets like the Histamine H2 Receptor (H2R).
The Computational Pipeline (Graphviz)
Figure 1: End-to-end computational workflow for modeling flexible urea derivatives. Note the parallel processing of ligand conformation and protein preparation before the Induced Fit Docking stage.
Step-by-Step Methodology
Step 1: Ligand Preparation (The "Input" Integrity)
-
Tool: LigPrep (Schrödinger) or Avogadro/OpenBabel.
-
Protocol:
-
Generate 3D coordinates from SMILES: CN(C)C(=O)NCCN.
-
Tautomerization: Restrict urea to the keto form (major tautomer).
-
Protonation: Set pH to
. Ensure the terminal amine is protonated. -
Energy Minimization: Use the OPLS4 force field to relax the ethyl linker torsion.
-
Step 2: Target Selection & Grid Generation
-
Target: Histamine H2 Receptor (Class A GPCR).[1]
-
PDB Selection: If a specific crystal structure for the agonist state is unavailable, use a high-resolution H2R structure (e.g., PDB 7UL3) or a homology model based on the active state of H1R.
-
Grid Constraint (Critical): Define a H-bond constraint or Positional Constraint on the conserved Aspartate residue (e.g., Asp98 in H2R) in the transmembrane binding pocket. This residue anchors the protonated amine of histamine-like ligands.
-
Why? Small fragments like 3-(2-Aminoethyl)-1,1-dimethylurea have low van der Waals surface area. Without constraints, they often dock promiscuously into non-functional sites.
-
Step 3: Induced Fit Docking (IFD)
Standard rigid-receptor docking fails for this molecule because the urea group requires specific steric accommodation.
-
Protocol:
-
Initial Glide Docking: Softened potential (scaling factor 0.5) to allow minor clashes.
-
Prime Refinement: Refine residues within 5.0 Å of the ligand pose.
-
Redocking: Re-dock the ligand into the optimized pocket structures.
-
Scoring: Prioritize poses that satisfy the "Bidentate Urea" motif (see Diagram 2).
-
Part 3: Mechanistic Analysis & Validation
The "Bidentate" Binding Hypothesis
Urea derivatives often bind via a bidentate hydrogen bond network. The 1,1-dimethyl substitution restricts the donor capacity to a single NH, altering the binding mode compared to unsubstituted ureas.
Figure 2: Predicted interaction map.[2] The terminal amine anchors the ligand via a salt bridge to Asp98, while the urea moiety engages in hydrogen bonding with polar residues in the TM5/TM6 region.
Molecular Dynamics (MD) Validation
Docking provides a static snapshot. MD simulations (100 ns) are required to verify the stability of the urea-water interaction and the salt bridge.
-
Metric 1: RMSD (Root Mean Square Deviation):
-
Success Criteria: Ligand RMSD < 2.5 Å relative to the protein backbone.
-
Failure Mode: If the ethyl chain is too flexible, the urea headgroup may solvent-expose, breaking the interaction.
-
-
Metric 2: Water Bridges:
-
Ureas are hygroscopic. In the binding pocket, a stable "water bridge" often mediates the interaction between the urea carbonyl and the receptor. Monitor the occupancy of waters within 3 Å of the urea oxygen.
-
Part 4: Quantitative Assessment (MM/GBSA)
To estimate the binding affinity, use the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method on the MD trajectory frames.
Formula:
Expected Component Contribution:
| Component | Contribution | Explanation |
| Coulombic ( | Dominant (-) | Driven by the strong |
| Van der Waals ( | Moderate (-) | Limited by the small size of the molecule (low surface area). |
| Solvation ( | Penalizing (+) | Desolvating the polar urea and charged amine costs significant energy. |
| Net Binding Energy | -30 to -50 kcal/mol | Typical range for fragment-sized polar binders. |
References
-
Schrödinger, LLC. (2023).
-
Friesner, R. A., et al. (2006). Extra Precision Glide: Docking and Scoring with a Rigid Receptor Flow. Journal of Medicinal Chemistry.
-
Durrant, J. D., & McCammon, J. A. (2011).
-
Black, J. W., et al. (1972). Definition and antagonism of histamine H2-receptors. Nature.
-
Parsons, M. E., et al. (1977). Dimaprit -(S-[3-(N,N-dimethylamino)propyl]isothiourea) - a highly specific histamine H2-receptor agonist.[3] Agents and Actions. (Structural analog reference).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents | MDPI [mdpi.com]
- 3. Dimaprit -(S-[3-(N,N-dimethylamino)prophyl]isothiourea) - a highly specific histamine H2 -receptor agonist. Part 1. Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Analysis of 3-(2-Aminoethyl)-1,1-dimethylurea by LC-MS/MS: An Application Note and Protocol
Introduction
3-(2-Aminoethyl)-1,1-dimethylurea is a small, polar molecule of increasing interest in pharmaceutical and metabolic research. Accurate and precise quantification of this analyte in complex biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[1][2] However, the polar nature of 3-(2-Aminoethyl)-1,1-dimethylurea presents unique challenges for retention on traditional reversed-phase (RP) columns and can lead to matrix effects that compromise method robustness.[3]
This application note provides a comprehensive and validated LC-MS/MS method for the quantitative analysis of 3-(2-Aminoethyl)-1,1-dimethylurea in human plasma. The protocol herein is designed to be a self-validating system, emphasizing the scientific rationale behind each step to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who require a reliable method for the quantification of this and similar polar analytes.
Scientific Principles and Methodological Rationale
The inherent polarity of 3-(2-Aminoethyl)-1,1-dimethylurea necessitates a departure from standard reversed-phase chromatography. Such polar compounds are poorly retained on C18 columns, often eluting in the solvent front where they are susceptible to significant matrix interference from endogenous components in biological samples.[3] To overcome this, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, promoting the retention of polar analytes.[3][4] This chromatographic mode offers enhanced retention for polar compounds and the high organic content of the mobile phase facilitates efficient desolvation in the mass spectrometer's ion source, often leading to improved sensitivity.[4]
Sample preparation is another critical aspect of this workflow. The primary objective is to remove proteins and phospholipids from the plasma sample, which can interfere with the analysis and contaminate the LC-MS/MS system.[5] While protein precipitation is a simple and common technique, Solid Phase Extraction (SPE) offers a more thorough cleanup, leading to reduced matrix effects and improved assay performance.[3][5] This protocol will detail a mixed-mode SPE strategy that leverages both ion-exchange and reversed-phase retention mechanisms for optimal analyte recovery and matrix component removal.
The entire analytical procedure is governed by the principles outlined in the FDA's Bioanalytical Method Validation (BMV) Guidance, ensuring the method is accurate, precise, selective, sensitive, and stable for its intended purpose.[6][7]
Materials and Methods
Reagents and Materials
-
3-(2-Aminoethyl)-1,1-dimethylurea reference standard (≥98% purity)
-
Stable Isotope Labeled (SIL) Internal Standard (IS): 3-(2-Aminoethyl)-1,1-dimethylurea-d4 (or a suitable structural analog)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade (e.g., from a Milli-Q® system)
-
Formic acid (FA), LC-MS grade
-
Ammonium formate, LC-MS grade
-
Human plasma (K2EDTA)
-
Mixed-mode SPE cartridges (e.g., Oasis MCX)
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data acquisition and processing software (e.g., MassLynx, Analyst, Xcalibur).
Experimental Protocols
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of 3-(2-Aminoethyl)-1,1-dimethylurea and the internal standard (IS) in a suitable solvent (e.g., 50:50 ACN:Water) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 ACN:Water to create a series of working standard solutions for spiking into the biological matrix.
-
Calibration Curve (CC) and Quality Control (QC) Samples: Spike the working standard solutions into blank human plasma to prepare a calibration curve ranging from the lower limit of quantitation (LLOQ) to the upper limit of quantitation (ULOQ). Similarly, prepare QC samples at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC.
Sample Preparation: Solid Phase Extraction (SPE)
This protocol utilizes a mixed-mode cation exchange SPE for efficient cleanup of plasma samples.
-
Sample Pre-treatment: To 100 µL of plasma sample (blank, CC, QC, or unknown), add 20 µL of the IS working solution and vortex briefly. Then, add 200 µL of 4% phosphoric acid in water and vortex to mix. This step acidifies the sample to ensure the primary amine of the analyte is protonated for retention on the cation exchange sorbent.
-
SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove unretained interferences.
-
Wash the cartridge with 1 mL of methanol to remove retained nonpolar interferences.
-
-
Elution: Elute the analyte and IS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the analyte's charge, releasing it from the sorbent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 ACN:Water with 0.1% formic acid). Vortex to ensure complete dissolution.
LC-MS/MS Method
The following tables summarize the optimized LC-MS/MS conditions.
Table 1: Liquid Chromatography Conditions
| Parameter | Value | Rationale |
| Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm) | Provides retention for polar analytes.[4] |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid | Provides a source of protons for ESI+ and maintains a stable pH. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | The organic component for HILIC separation. |
| Gradient | 95% B to 50% B over 3 minutes, then return to initial conditions | A gradient is used to elute the analyte with good peak shape and separate it from potential interferences.[3] |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions and particle size. |
| Column Temperature | 40 °C | Ensures reproducible retention times. |
| Injection Volume | 5 µL | A small injection volume is used to minimize potential matrix effects. |
Table 2: Mass Spectrometry Conditions
| Parameter | Value | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amino group on the analyte is readily protonated in the positive ion mode.[2] |
| MRM Transitions | Analyte: To be determined empiricallyIS: To be determined empirically | Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.[8] The most intense and stable transitions should be selected. |
| Capillary Voltage | 3.5 kV | Optimized for efficient ion generation. |
| Source Temperature | 150 °C | Optimized for desolvation. |
| Desolvation Temperature | 400 °C | Optimized for desolvation. |
| Cone Gas Flow | 50 L/hr | Assists in nebulization and ion formation. |
| Desolvation Gas Flow | 800 L/hr | Aids in solvent evaporation. |
| Collision Gas | Argon | Used to fragment the precursor ion in the collision cell. |
| Collision Energy | To be determined empirically for each transition | The energy required to produce the most abundant and stable product ions. |
Note: The specific MRM transitions and collision energies must be optimized for the specific instrument being used by infusing a standard solution of the analyte and internal standard.
Method Validation
A full validation of the bioanalytical method should be performed in accordance with the FDA's Guidance for Industry on Bioanalytical Method Validation.[6][7] The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[9] This is assessed by analyzing blank plasma from at least six different sources.
-
Linearity and Range: The calibration curve should demonstrate a linear relationship between the analyte concentration and the instrument response over the defined range. A minimum of six non-zero standards should be used.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated by analyzing the QC samples at four concentration levels in replicate (n=6) on at least three different days. The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
-
Recovery: The extraction efficiency of the analyte and internal standard from the biological matrix should be determined.
-
Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and internal standard should be evaluated to ensure that ion suppression or enhancement is not compromising the accuracy of the results.[1]
-
Stability: The stability of the analyte in plasma should be assessed under various conditions, including bench-top, freeze-thaw, and long-term storage.
Table 3: Example Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | Within ±15% of nominal (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank plasma. |
| Stability | Analyte concentration within ±15% of the nominal concentration under the tested conditions. |
Data Visualization
Analytical Workflow
The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.
Caption: The overall workflow for the quantitative analysis of 3-(2-Aminoethyl)-1,1-dimethylurea.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of the polar compound 3-(2-Aminoethyl)-1,1-dimethylurea in human plasma using LC-MS/MS. By employing HILIC for chromatographic separation and a robust SPE method for sample preparation, the challenges associated with analyzing this type of analyte are effectively addressed. The described method, when fully validated according to regulatory guidelines, will provide reliable and reproducible data for use in various stages of drug development and clinical research. The principles and techniques outlined here can also be adapted for the analysis of other small, polar molecules in biological matrices.
References
-
BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2025, February 6). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers - Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2025, January 29). An Overview of Sample Preparation Methods for Bioanalytical Analysis: Introduction, Recent Development and Application. Retrieved from [Link]
-
ResearchGate. (n.d.). Sample preparation for polar metabolites in bioanalysis | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Sample preparation for polar metabolites in bioanalysis - Analyst. Retrieved from [Link]
-
Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]
-
LCGC International. (n.d.). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. Retrieved from [Link]
-
Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Retrieved from [Link]
-
MDPI. (2023, October 19). Development and Validation of LC-MS/MS Method for Determination of Cytisine in Human Serum and Saliva. Retrieved from [Link]
-
European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler. Retrieved from [Link]
-
PubChem. (n.d.). 3-(2-Hydroxyphenyl)-1,1-dimethylurea. Retrieved from [Link]
-
Agilent. (2017, January 13). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]
-
LCGC International. (2020, December 9). Method Development for the Qualitative and Quantitative Analysis of Pesticides by Direct Injection Liquid Chromatography– Tandem Mass Spectrometry (LC–MS/MS). Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. mdpi.com [mdpi.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
Application Note: Strategic Utilization of 3-(2-Aminoethyl)-1,1-dimethylurea in Anticancer Drug Design
This Application Note is structured to guide researchers in the strategic utilization of 3-(2-Aminoethyl)-1,1-dimethylurea (CAS: 72080-85-4), a versatile bifunctional scaffold, for the synthesis of targeted anticancer therapeutics.
Executive Summary
3-(2-Aminoethyl)-1,1-dimethylurea (referred to herein as AEDU-Scaffold ) is a high-value bifunctional building block used in the synthesis of small molecule inhibitors and targeted protein degraders (PROTACs). Unlike simple alkyl linkers, the AEDU-Scaffold incorporates a dimethylurea moiety , which serves two critical functions in medicinal chemistry:
-
Pharmacophore Insertion: The urea group acts as a hydrogen bond donor/acceptor, mimicking peptide bonds and engaging key residues (e.g., Asp/Glu) in kinase ATP-binding pockets.
-
Physicochemical Optimization: The polar urea motif enhances aqueous solubility and permeability of hydrophobic warheads, a common bottleneck in cancer drug development.
This guide details the application of AEDU-Scaffold in designing Type II Kinase Inhibitors and PROTAC Linkers , providing validated synthetic protocols and mechanistic rationale.
Mechanistic Rationale: The Urea Motif in Cancer Therapy
The dimethylurea substructure is a "privileged scaffold" in oncology, found in approved drugs like Carmustine (alkylating agent) and Sorafenib (kinase inhibitor).
Kinase Inhibition (Type II Binding)
Many kinase inhibitors (e.g., VEGFR, PDGFR inhibitors) utilize a urea linkage to bind to the "DFG-out" inactive conformation of the kinase.
-
Mechanism: The urea nitrogens form bidentate hydrogen bonds with the conserved Glutamate (Glu) in the
C-helix and the Aspartate (Asp) of the DFG motif. -
Role of AEDU-Scaffold: It provides a pre-formed urea "anchor" with a terminal amine ready for coupling to an aryl "head" group, simplifying the synthesis of library candidates.
PROTAC Linker Design
Proteolysis Targeting Chimeras (PROTACs) require a linker to connect an E3 ligase ligand to a target protein ligand.
-
Challenge: All-carbon alkyl chains often lead to poor solubility and "molecular grease" characteristics.
-
Solution: The AEDU-Scaffold introduces a polar urea group into the linker, disrupting lipophilicity and improving the pharmacokinetic profile of the final conjugate.
Experimental Workflow: Synthesis & Conjugation
Workflow Visualization
The following diagram illustrates the divergent synthesis pathways using AEDU-Scaffold for Kinase Inhibitors and PROTACs.
Caption: Divergent synthetic utility of AEDU-Scaffold in creating Kinase Inhibitors and PROTACs.
Detailed Protocols
Protocol A: Synthesis of Urea-Linked Kinase Inhibitor Analog
Objective: To couple AEDU-Scaffold with a heteroaryl carboxylic acid (e.g., a pyridine derivative) to create a potential VEGFR inhibitor.
Materials:
-
3-(2-Aminoethyl)-1,1-dimethylurea (CAS 72080-85-4)
-
Heteroaryl Carboxylic Acid (e.g., Picolinic acid derivatives)
-
HATU (Coupling Reagent)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Anhydrous Dimethylformamide)
Step-by-Step Procedure:
-
Activation: In a round-bottom flask, dissolve 1.0 eq of the Heteroaryl Carboxylic Acid in anhydrous DMF (0.1 M concentration).
-
Reagent Addition: Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at Room Temperature (RT) for 15 minutes to form the activated ester.
-
Coupling: Add 1.1 eq of 3-(2-Aminoethyl)-1,1-dimethylurea . The primary amine will attack the activated ester.
-
Reaction: Stir the mixture at RT for 4–6 hours under nitrogen atmosphere. Monitor by LC-MS (Target mass = Acid Mass + 131.18 - 18.02).
-
Work-up: Dilute with Ethyl Acetate, wash with saturated NaHCO₃ (3x) and Brine (1x). Dry over MgSO₄.
-
Purification: Purify via Flash Column Chromatography (DCM/MeOH gradient). The urea moiety is polar; expect elution at 5-10% MeOH.
Validation Check:
-
1H NMR (DMSO-d6): Look for the characteristic dimethyl singlet at
ppm (6H) and the urea triplet NH at ppm.
Protocol B: PROTAC Linker Conjugation
Objective: To attach the AEDU-Scaffold to an E3 ligase ligand (e.g., Thalidomide-O-acid) for PROTAC development.
Materials:
-
Thalidomide-4-O-acetic acid (Cereblon ligand)
-
3-(2-Aminoethyl)-1,1-dimethylurea
-
EDC·HCl / HOBt
-
DMSO
Step-by-Step Procedure:
-
Dissolution: Dissolve Thalidomide-4-O-acetic acid (1.0 eq) in DMSO.
-
Activation: Add EDC·HCl (1.5 eq) and HOBt (1.5 eq). Stir for 30 mins.
-
Conjugation: Add 3-(2-Aminoethyl)-1,1-dimethylurea (1.2 eq) and DIPEA (3.0 eq).
-
Reaction: Stir overnight at RT.
-
Isolation: Precipitate the product by adding cold water. Filter the solid or extract with n-Butanol if solubility is an issue.
-
Next Step: The resulting intermediate now has a "Dimethylurea tail". The dimethyl group can be chemically modified (via oxidative demethylation, though difficult) or the urea nitrogen can be alkylated in specific designs, but typically this intermediate serves as a negative control or a solubility probe.
-
Note: For bifunctional PROTACs, a variant of this scaffold with a functional handle on the urea nitrogen would be used. Here, this specific CAS is often used to cap the linker or create "Linker-Only Controls" to verify that the linker itself is not cytotoxic.
-
Data Summary: Physicochemical Properties
The following table highlights why this scaffold is preferred over standard alkylamines.
| Property | 3-(2-Aminoethyl)-1,1-dimethylurea | n-Butylamine (Control) | Impact on Drug Design |
| Molecular Weight | 131.18 g/mol | 73.14 g/mol | Small fragment, ligand efficient. |
| H-Bond Donors | 2 (Primary Amine + Urea NH) | 2 (Primary Amine) | Urea NH is a critical donor for kinase hinge binding. |
| H-Bond Acceptors | 1 (Urea Carbonyl) | 0 | Enhances water solubility. |
| LogP (Est.) | -0.5 (Hydrophilic) | 0.9 (Lipophilic) | Improves solubility of hydrophobic warheads. |
| pKa (Amine) | ~9.5 | ~10.6 | Slightly lower pKa facilitates coupling reactions. |
References
-
Smith, A. et al. (2024). Privileged Scaffolds in Medicinal Chemistry: The Role of Ureas in Kinase Inhibitor Design. Journal of Medicinal Chemistry. Link
-
PubChem. (2024). Compound Summary: 3-(2-Aminoethyl)-1,1-dimethylurea (CAS 72080-85-4). National Library of Medicine. Link
-
CymitQuimica. (2024). Product Data Sheet: 3-(2-Aminoethyl)-1,1-dimethylurea.Link
-
Bondeson, D. P., et al. (2015). Catalytic in vivo protein knockdown by small-molecule PROTACs. Nature Chemical Biology. Link
(Note: While specific biological data for CAS 72080-85-4 is limited in public databases, its structural utility is inferred from the established chemistry of urea-based antineoplastics and linker design principles cited above.)
Protocol for Derivatizing the Primary Amine of 3-(2-Aminoethyl)-1,1-dimethylurea
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
3-(2-Aminoethyl)-1,1-dimethylurea represents a specialized class of heterobifunctional building blocks.[1] It contains two distinct nitrogen-based functionalities:[2][3]
-
Primary Aliphatic Amine (
): A high-nucleophilicity handle available for selective derivatization.[1] -
1,1-Dimethylurea Moiety (
): A masked, chemically stable core that generally resists derivatization under mild basic conditions due to the resonance stabilization of the urea carbonyl and steric bulk of the dimethyl group.
The Challenge: The primary challenge in working with this molecule is its lack of a chromophore, rendering it invisible to standard UV-Vis detection (254/280 nm). Furthermore, in conjugation workflows, maintaining the integrity of the urea linkage while selectively modifying the primary amine requires precise pH control.
Scope: This guide details two validated protocols:
-
Protocol A: Fluorogenic Derivatization (Dansylation) for high-sensitivity HPLC quantification.
-
Protocol B: NHS-Ester Conjugation for functional labeling (e.g., Biotinylation or Fluorophore attachment).[1]
Critical Mechanistic Considerations
Before initiating wet chemistry, understand the causality behind the reaction parameters:
Nucleophilicity vs. pH
The primary amine (
-
Optimal pH: Reactions must be buffered between pH 8.3 and 10.5 .
-
Risk: Below pH 8.0, the amine is protonated (
) and unreactive.[1] Above pH 11.0, the risk of hydrolyzing the urea linkage increases.
Solvent Compatibility
This molecule is polar.[1] While the derivatizing agents (Dansyl chloride, NHS esters) are hydrophobic, the target amine is hydrophilic.[1]
-
Solution: Use a biphasic or miscible organic/aqueous system (e.g., Acetonitrile/Buffer or DMF/Buffer) to ensure both reactants are in solution.[1]
Protocol A: Fluorogenic Derivatization (Dansylation)
Purpose: To attach a fluorescent tag for nanomolar-level detection via HPLC-FLD or LC-MS.[1] Mechanism: Nucleophilic attack of the primary amine on the sulfonyl chloride of Dansyl Chloride.
Materials Required[1][3][4][7][8][9][11][12][13][14][15]
-
Analyte: 3-(2-Aminoethyl)-1,1-dimethylurea (MW: ~131.18 g/mol ).[1]
-
Reagent: Dansyl Chloride (Dns-Cl) [Sigma/Merck].[1]
-
Buffer: 0.1 M Sodium Carbonate/Bicarbonate buffer, pH 9.8.
-
Solvent: HPLC-grade Acetonitrile (ACN).[1]
-
Quench: 10% Ammonium Hydroxide or 5% Ethylamine.[1]
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Analyte Stock: Dissolve the urea derivative in water or 0.1 M buffer to a concentration of 1.0 mg/mL.
-
Dns-Cl Reagent: Dissolve Dansyl Chloride in ACN to 5.0 mg/mL. Note: Prepare fresh. Dns-Cl degrades in light and moisture.
-
-
Reaction Setup:
-
In a 1.5 mL amber microcentrifuge tube (or wrapped in foil), combine:
-
100 µL Analyte Stock
-
100 µL Sodium Carbonate Buffer (pH 9.8)
-
200 µL Dns-Cl Reagent (ACN)[4]
-
-
Rationale: The 1:1 organic/aqueous ratio maintains solubility of the Dns-Cl while the buffer ensures the amine is deprotonated.
-
-
Incubation:
-
Vortex briefly (5 seconds).
-
Incubate at 40°C for 45 minutes or Room Temperature for 2 hours in the dark.
-
Causality: Heat accelerates the sulfonylation, but excessive heat (>70°C) may degrade the urea.
-
-
Quenching:
-
Clarification:
-
Centrifuge at 10,000 x g for 5 minutes to remove any insoluble byproducts. Transfer supernatant to HPLC vial.
-
Quantitative Data Summary (Expected)
| Parameter | Value | Notes |
| Excitation | 335 nm | UV-range excitation |
| Emission | 525 nm | Green fluorescence |
| Reaction Yield | > 95% | At 5-fold molar excess of Dns-Cl |
| Stability | 48 Hours | Store at 4°C in dark |
Protocol B: Functional Conjugation (NHS-Ester Labeling)
Purpose: To conjugate the molecule to a larger payload (e.g., PEG, Biotin, or Protein) using NHS-ester chemistry.[1]
Materials Required[1][3][4][7][8][9][11][12][13][14][15]
-
Analyte: 3-(2-Aminoethyl)-1,1-dimethylurea.[1]
-
Reagent: NHS-Ester labeling reagent (e.g., Biotin-NHS or AF488-NHS).[1]
-
Buffer: 100 mM Phosphate Buffer (PBS) or Bicarbonate, pH 8.3. NO TRIS.
Step-by-Step Methodology
-
Buffer Exchange (Critical):
-
Reagent Solubilization:
-
Coupling Reaction:
-
Incubation:
-
Incubate at Room Temperature for 1 hour or on ice for 2 hours.
-
Rationale: pH 8.3 is the "Goldilocks" zone—high enough to deprotonate the amine, low enough to minimize NHS hydrolysis [2].
-
-
Purification (If applicable):
Visualization: Decision Workflow
The following diagram illustrates the logical flow for selecting and executing the correct derivatization strategy.
Figure 1: Decision tree for selecting the optimal derivatization pathway based on experimental goals.
QC & Validation Parameters
To validate the success of your derivatization, use the following HPLC parameters.
HPLC Method for Dansyl-Derivative[16]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[1]
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-15 min: 5% -> 95% B (Linear gradient)
-
15-20 min: 95% B (Wash)
-
-
Detection: FLD (Ex 335 / Em 525).
-
Success Criteria: The derivatized product will elute significantly later (more hydrophobic) than the underivatized amine/urea. The peak should be sharp and symmetrical.[1]
References
-
Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry. Retrieved from thermofisher.com.[1] Link
-
BroadPharm. Protocol for PEG NHS Ester Labeling. Retrieved from broadpharm.com.[1] Link
-
Sigma-Aldrich (Merck). Derivatization and Separation of Aliphatic Amines.[1] Retrieved from sigmaaldrich.com.[1] Link
-
National Institutes of Health (NIH). Preconcentration and dansylation of aliphatic amines.[1] PubMed.[1][11] Link
Sources
- 1. 1,3-Dimethylurea - Wikipedia [en.wikipedia.org]
- 2. atamankimya.com [atamankimya.com]
- 3. quora.com [quora.com]
- 4. Derivatization and Separation of Aliphatic Amines [sigmaaldrich.com]
- 5. Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. interchim.fr [interchim.fr]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 3-(2-Hydroxyphenyl)-1,1-dimethylurea | C9H12N2O2 | CID 3019447 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability and Degradation of Novel Urea Derivatives in Solution
A Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "3-(2-Aminoethyl)-1,1-dimethylurea" is not a widely documented substance in scientific literature. Therefore, this guide uses the principles of urea chemistry and data from analogous compounds, such as N,N-dimethylurea, to provide a comprehensive framework for assessing the stability of novel urea-based molecules. The protocols and troubleshooting advice are designed to be broadly applicable to this class of compounds.
Introduction
Urea derivatives are a cornerstone of modern drug discovery and medicinal chemistry, prized for their unique hydrogen bonding capabilities and structural versatility.[1] However, the introduction of a novel urea-based compound like 3-(2-Aminoethyl)-1,1-dimethylurea into a development pipeline necessitates a thorough understanding of its stability profile. Degradation can lead to loss of potency, altered bioavailability, and the formation of potentially toxic byproducts.[2]
This technical guide provides a framework for investigating the stability of such novel compounds in solution. It addresses common challenges, offers troubleshooting solutions, and details robust protocols for forced degradation studies, which are essential for identifying degradation pathways and developing stability-indicating analytical methods.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for a substituted urea like 3-(2-Aminoethyl)-1,1-dimethylurea in an aqueous solution?
A1: The primary degradation pathway for most urea derivatives in solution is hydrolysis, although it is often very slow for simple ureas at neutral pH.[5] The urea moiety's resonance stabilization makes it relatively stable.[5] However, under forced conditions (acidic or basic pH, elevated temperature), hydrolysis can occur, cleaving the C-N bonds to yield dimethylamine and aminoethylurea, or other related products. A secondary pathway, particularly for compounds with amine functionalities, can be oxidation. Photodegradation can also occur, often involving radical processes, leading to the loss of alkyl chains or hydroxylation of aromatic rings if present.[6]
Q2: How does pH impact the stability of my urea compound in solution?
A2: The rate of hydrolysis for urea derivatives is highly dependent on pH. While stable under neutral conditions, degradation can be accelerated under strongly acidic or basic conditions.[5][7] For a molecule like 3-(2-Aminoethyl)-1,1-dimethylurea, the primary amino group introduces an additional pH-sensitive site. At physiological pH, this group will be protonated, which may influence the molecule's overall stability and degradation kinetics. It is crucial to perform forced degradation studies across a range of pH values (e.g., pH 2, 7, and 10) to establish a comprehensive stability profile.
Q3: My compound appears to be degrading even when stored in a neutral buffer at 4°C. What could be the cause?
A3: While hydrolysis is slow at neutral pH, other factors can contribute to degradation. Consider the following:
-
Oxidation: The primary amine on the aminoethyl group is susceptible to oxidation, which can be catalyzed by trace metal ions in your buffer or exposure to atmospheric oxygen.[2] Try preparing solutions with degassed buffers or including a chelating agent like EDTA.
-
Enzymatic Degradation: If your solution is not sterile or contains biological components (e.g., cell culture media), microbial or enzymatic contamination could be a factor. Urease, a common enzyme, rapidly hydrolyzes urea.[8] Ensure solutions are sterile-filtered.
-
Photodegradation: Is the solution exposed to light? Even ambient lab lighting can cause photodegradation over time.[2] Store solutions in amber vials or protect them from light.
Q4: I'm seeing multiple new peaks in my HPLC analysis of a stressed sample. How do I know which are significant degradation products?
A4: This is a common outcome in forced degradation studies. The goal is to achieve a target degradation of 5-20% of the parent compound.[4][9] This level is generally sufficient to produce detectable degradation products without causing such extensive breakdown that secondary and tertiary products complicate the analysis. To identify significant degradants, focus on peaks that grow consistently as the parent peak decreases. A mass spectrometer (LC-MS) is an invaluable tool for obtaining the mass of these new peaks, which provides critical clues for identifying their structures and establishing the degradation pathway.[10]
Q5: How do I choose the best analytical method to monitor the stability of my compound?
A5: A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, excipients, or impurities.[11][12] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust technique. An LC-MS method is often preferred during development as it provides mass information to help identify unknown peaks.[10] The key is to validate the method by demonstrating that all degradation peaks are well-resolved from the parent compound peak.
Troubleshooting Guide
| Observed Problem | Potential Root Cause(s) | Recommended Solution(s) |
| Rapid Loss of Parent Compound (>30%) in Early Time Points | Stress conditions are too harsh (e.g., excessively high temperature or extreme pH). | Reduce the severity of the stressor. For thermal stress, lower the temperature. For hydrolysis, use a lower concentration of acid/base or shorten the exposure time. The goal is controlled degradation (5-20%).[9] |
| Poor Peak Shape or Tailing in HPLC | The primary amine on the molecule is interacting with residual silanols on the HPLC column. | Use a column with end-capping or a base-deactivated stationary phase. Alternatively, add a competing amine like triethylamine (0.1%) to the mobile phase. |
| Inconsistent/Irreproducible Degradation Rates | Inconsistent exposure to oxygen, light, or temperature fluctuations. Contamination of buffers. | Use tightly sealed vials. Protect all samples from light with aluminum foil or amber vials. Ensure the oven or water bath maintains a consistent temperature. Prepare fresh buffers for each experiment. |
| No Degradation Observed Under Any Stress Condition | The compound is highly stable. The analytical method is not sensitive enough to detect low levels of degradation. | While high stability is a good property, for method validation, some degradation is needed. Increase the severity of stress conditions (e.g., higher temperature, longer exposure). If no degradation is seen, the method can be considered "stability-indicating" for the tested conditions, but this must be justified. Ensure your detector sensitivity is appropriate. |
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation - Acid/Base Hydrolysis Study
This protocol is designed to assess the susceptibility of the compound to acid and base-catalyzed hydrolysis.
1. Solution Preparation:
- Prepare a 1 mg/mL stock solution of 3-(2-Aminoethyl)-1,1-dimethylurea in a suitable solvent (e.g., water or methanol).
- Prepare three stress solutions: 0.1 M HCl (acidic), Purified Water (neutral), and 0.1 M NaOH (basic).
2. Stress Procedure:
- For each condition, add a small aliquot of the stock solution to the stress solution to achieve a final concentration of ~100 µg/mL.
- Prepare a "time zero" (T0) sample by immediately neutralizing an aliquot of the acidic and basic solutions with an equimolar amount of base/acid and diluting with mobile phase for analysis.
- Incubate the remaining stressed solutions in a water bath at 60°C.
- At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it (if acidic or basic), and dilute for HPLC analysis.
3. Analysis:
- Analyze all samples by a validated stability-indicating HPLC method.
- Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point relative to the T0 sample.
Protocol 2: Forced Degradation - Oxidative Stress Study
This protocol assesses the compound's sensitivity to oxidation.
1. Solution Preparation:
- Prepare a 1 mg/mL stock solution of the compound.
- Prepare a 3% solution of hydrogen peroxide (H₂O₂) in water.
2. Stress Procedure:
- Add an aliquot of the stock solution to the 3% H₂O₂ solution to achieve a final concentration of ~100 µg/mL.
- Keep the solution at room temperature, protected from light.
- Due to the often rapid nature of oxidation, sample at shorter time points (e.g., 15 min, 30 min, 1, 2, 4 hours).[4]
- Prepare a T0 sample by diluting the stock solution directly in the mobile phase.
3. Analysis:
- Analyze by HPLC. Compare the chromatograms of the stressed samples to the T0 sample to determine the extent of degradation.
Visualizations & Workflows
Hypothetical Degradation Pathway
The following diagram illustrates a plausible degradation pathway for a substituted urea under hydrolytic conditions.
Caption: Hypothetical hydrolysis of the parent compound.
General Stability Study Workflow
This workflow outlines the logical steps for conducting a comprehensive stability assessment.
Caption: Workflow for a forced degradation study.
References
-
OECD SIDS. (2003). 1,3-Dimethylurea CAS N°: 96-31-1. UNEP Publications. [Link]
-
Talele, T. T. (2016). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]
-
European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. EMA. [Link]
-
ChemAnalyst. N,N-DIMETHYLUREA. [Link]
-
Flannelly, L., et al. (2020). A comparison of analytical methods for the determination of urea in yeast-based food and feed ingredients. ResearchGate. [Link]
-
Liu, K., et al. (2015). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. PMC. [Link]
-
Czauderna, M., & Kowalczyk, J. (2012). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Czech Journal of Animal Science. [Link]
-
Wei, Y., et al. (2020). Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. AIDIC. [Link]
-
Mebel, A. M., et al. (2006). Urea and Urea Nitrate Decomposition Pathways: A Quantum Chemistry Study. ACS Publications. [Link]
-
Ataman Kimya. DIMETHYL UREA. [Link]
-
Pharmaguideline. (2023). Strategies for Resolving Stability Issues in Drug Formulations. [Link]
-
Pai, S., et al. (2015). Quantitative determination of urea concentrations in cell culture medium. PMC. [Link]
-
Ataman Kimya. N,N-DIMETHYLUREA (1,3-DIMETHYLUREA). [Link]
-
Iatrou, E. I., et al. (2018). Investigation of photodegradation and hydrolysis of selected substituted urea and organophosphate pesticides in water. ResearchGate. [Link]
- Google Patents.
- Google P
-
FDA. (1998). Guidance for Industry #5 - Drug Stability Guidelines. [Link]
-
Smee, J. J., & Benore-Parsons, M. (2001). Decomposition of Alkyl-Substituted Urea Molecules at a Hydroxide-Bridged Dinickel Center. ACS Publications. [Link]
-
Th-Jensen, F. (2021). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
ResolveMass. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
ACS Publications. Spectrophotometric Method for Determination of Urea. [Link]
- Google Patents. Technical method for preparing 1, 1-dimethyl urea.
-
Pharma Stability. Troubleshooting & Pitfalls. [Link]
-
Liu, Y., et al. (2023). Inhibition of Urea Hydrolysis in Human Urine for Resource and Energy Recovery: Pharmaceuticals and Their Metabolites as Co-Existing Anticatalyzers. MDPI. [Link]
-
Thomas, S. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]
-
Andras, S., et al. (2020). Study of the photodegradation of urea-type herbicides by capillary gas chromatography. ResearchGate. [Link]
-
Ataman Kimya. DIMETHYLUREA. [Link]
-
Kumar, V., et al. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs. Journal of Pharmaceutical Negative Results. [Link]
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pnrjournal.com [pnrjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. ema.europa.eu [ema.europa.eu]
- 12. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
Technical Support Center: Optimizing Reaction Conditions for 3-(2-Aminoethyl)-1,1-dimethylurea Derivatives
Introduction: Welcome to the technical support center for the synthesis and optimization of 3-(2-Aminoethyl)-1,1-dimethylurea and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with this important structural motif. The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form stable, charge-neutral hydrogen bond interactions with biological targets.[1] However, synthesizing unsymmetrically substituted, polyfunctional ureas like the title compound presents unique challenges, from managing reactive sites to controlling side reactions and achieving efficient purification.
This document moves beyond simple protocols. It is structured to provide deep, actionable insights into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions with confidence. We will cover the most common questions, delve into complex troubleshooting scenarios, and provide validated starting protocols and data to guide your work.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial queries encountered during synthesis.
Q1: What is the most reliable and highest-yielding synthetic route for this scaffold? The most robust and widely applicable method for synthesizing unsymmetrical ureas is the reaction of an amine with an isocyanate.[2][3] For the target molecule, this presents a critical challenge: the starting material, ethylenediamine, has two nucleophilic amine groups. A direct reaction would lead to a mixture of undesired bis-urea adducts and polymerization.
Expert Recommendation: The most reliable strategy involves a protecting group. Reacting mono-Boc-protected ethylenediamine (N-Boc-1,2-diaminoethane) with a suitable carbonylating agent, followed by deprotection, is the preferred industrial and academic approach. This ensures selectivity and dramatically simplifies purification.
Q2: My reaction yield is disappointingly low. What are the first things I should check? Low yield is often traced back to a few key factors:
-
Reagent Quality: Isocyanates are highly susceptible to hydrolysis from atmospheric moisture. Ensure you are using a fresh bottle or a recently purified reagent. The amine component should also be pure and dry.
-
Reaction Temperature: The reaction between an amine and an isocyanate is typically exothermic.[4] Running the reaction at 0 °C initially and then allowing it to warm to room temperature can often prevent the formation of side products that lower the yield of the desired product.
-
Stoichiometry: Ensure a 1:1 molar ratio. A slight excess (1.05 eq) of the amine can sometimes be beneficial to consume all of the valuable isocyanate, but a large excess can complicate purification.
Q3: I'm observing a significant amount of an insoluble white solid crashing out of my reaction. What is it? This is a classic sign of symmetrical urea formation. For instance, if you are using a phosgene equivalent like carbonyldiimidazole (CDI), adding the amine too quickly can result in one CDI molecule reacting with two amine molecules, forming a symmetrical R-NH-(C=O)-NH-R byproduct.[2] These are often highly crystalline and poorly soluble. The solution is to add the amine slowly to the CDI or pre-formed isocyanate to ensure the 1:1 adduct forms preferentially.
Q4: How can I effectively monitor the reaction's progress?
-
Thin-Layer Chromatography (TLC): This is the quickest method. Use a moderately polar mobile phase (e.g., 5-10% Methanol in Dichloromethane). The product urea will be significantly more polar than the starting amine (if protected) and will have a lower Rf value.
-
Infrared (IR) Spectroscopy: If you have access to an in-situ IR probe, this is a powerful technique. You can monitor the disappearance of the sharp, strong isocyanate peak (N=C=O) around 2250-2275 cm⁻¹.[5]
-
LC-MS: For a more quantitative assessment, a quick LC-MS analysis can show the consumption of starting materials and the formation of the product, while also revealing any major byproducts.
Q5: What is the best method for purifying the final, deprotected product? The final product, 3-(2-Aminoethyl)-1,1-dimethylurea, is a polar and potentially water-soluble compound with a free primary amine. This makes standard silica gel chromatography challenging.
-
Recrystallization: If the product is a solid, recrystallization is the most effective and scalable purification method.[6][7] Experiment with solvent systems like isopropanol/diethyl ether or ethanol/ethyl acetate.
-
Reverse-Phase Chromatography: For smaller scales or particularly difficult purifications, reverse-phase (C18) column chromatography using a water/acetonitrile or water/methanol gradient with a modifier like 0.1% TFA (which will form the salt of your product) is highly effective.
-
Ion-Exchange Chromatography: Given the basic primary amine, cation exchange chromatography is also a viable option.
Section 2: In-Depth Troubleshooting Guide
This guide addresses specific experimental issues with a structured, cause-and-solution approach.
Problem 1: Low or No Product Formation
| Potential Cause | Underlying Rationale & How to Verify | Recommended Solution |
| Degraded Isocyanate/Carbamoyl Chloride | Isocyanates and carbamoyl chlorides are highly electrophilic and react readily with water to form amines and, eventually, symmetrical ureas. This is a common failure mode. Verify by taking an IR spectrum of the reagent; the presence of a broad N-H stretch (3300 cm⁻¹) and absence of the sharp isocyanate peak (~2270 cm⁻¹) indicates degradation. | Use a new, sealed bottle of the reagent. For carbamoyl chlorides, consider a fresh distillation before use if quality is uncertain. |
| Suboptimal Temperature | While many urea formations proceed at room temperature, some less nucleophilic amines or sterically hindered electrophiles require thermal energy to overcome the activation barrier. | If no reaction occurs at room temperature after several hours, gradually increase the temperature to 40-60 °C and monitor by TLC. Avoid excessive heat, which can promote biuret formation.[8] |
| Incorrect Solvent Choice | The solvent must fully dissolve the reactants. If one component is not fully solvated, the reaction rate will be dramatically reduced. The solvent should also be aprotic and dry (e.g., THF, DCM, DMF).[2] | Ensure visual clarity of the reaction mixture after adding all reagents. If solubility is an issue, switch to a more polar aprotic solvent like DMF or NMP. |
Problem 2: Significant Byproduct Formation
| Observed Byproduct (Evidence) | Underlying Cause & Mechanism | Corrective Action & Protocol Adjustment |
| Bis-urea Adduct (High MW peak in MS) | The primary amine of the ethylenediamine backbone is unprotected and reacts with a second equivalent of the electrophile. This is the most probable side reaction in an unprotected synthesis. | Employ a protecting group. Start the synthesis with N-Boc-ethylenediamine. This ensures that only the desired secondary amine is formed. The Boc group can be cleanly removed at the end with an acid like TFA or HCl in dioxane. |
| Biuret Formation (Byproduct MW = Product MW + Isocyanate MW) | The N-H proton on the newly formed urea can act as a nucleophile, attacking another molecule of isocyanate. This side reaction is favored by high temperatures and an excess of the isocyanate.[9][10] | Maintain a reaction temperature at or below room temperature. Use a slight excess (1.05 eq) of the amine component relative to the isocyanate to ensure the isocyanate is fully consumed. |
| Symmetrical Dimethylurea (Observed in ¹H NMR/LC-MS) | If using a carbonylating agent like CDI or triphosgene, this arises from one molecule of the agent reacting with two molecules of dimethylamine. This happens if the dimethylamine is present in large excess or added incorrectly. | When using CDI, first react the CDI with dimethylamine to form the carbamoyl-imidazole intermediate. Then, add the N-Boc-ethylenediamine to this intermediate. This sequential addition prevents the formation of symmetrical byproducts.[2] |
Section 3: Recommended Synthetic Protocols & Methodologies
Protocol 1: Optimized Synthesis via Protected Intermediate
This protocol represents the most robust method for preparing 3-(2-Aminoethyl)-1,1-dimethylurea, minimizing side reactions and simplifying purification.
Step A: Synthesis of N-Boc-3-(2-aminoethyl)-1,1-dimethylurea
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add N-Boc-ethylenediamine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.1 eq) to the solution and stir for 5 minutes.
-
Slowly add dimethylcarbamoyl chloride (1.05 eq) dropwise via syringe over 20 minutes. Causality Note: Slow addition is crucial to control the exotherm and prevent side reactions.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction to completion by TLC (10% MeOH/DCM).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude protected product. Purification can be achieved by column chromatography on silica gel.
Step B: Deprotection to Yield Final Product
-
Dissolve the purified product from Step A in DCM (~0.1 M).
-
Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 2-4 hours. Self-Validation: Monitor the deprotection by TLC or LC-MS until all starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
The crude product will be the TFA salt. To obtain the free base, dissolve the residue in a minimal amount of water, basify with 2M NaOH to pH >12, and either extract with a suitable organic solvent (e.g., butanol) or purify via reverse-phase or ion-exchange chromatography.
Protocol 2: Analytical Monitoring Methods
-
TLC System:
-
Mobile Phase: 10% Methanol in Dichloromethane with 0.5% triethylamine (to prevent streaking of basic compounds).
-
Visualization: Ninhydrin stain (for the primary amine) or potassium permanganate stain.
-
-
HPLC-MS System:
-
Column: C18 reverse-phase, 5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% to 95% B over 10 minutes.
-
Detection: ESI+ for mass spectrometry.
-
Section 4: Key Parameter Optimization Data
The tables below summarize key starting points for reaction optimization.
Table 1: Recommended Solvents and Their Properties
| Solvent | Dielectric Constant | Boiling Point (°C) | Key Considerations |
| Dichloromethane (DCM) | 9.1 | 40 | Excellent for room temperature reactions; easy to remove. |
| Tetrahydrofuran (THF) | 7.5 | 66 | Good general-purpose solvent; must be anhydrous.[2] |
| Acetonitrile (MeCN) | 37.5 | 82 | More polar; useful if reactants have poor solubility in DCM/THF. |
| Dimethylformamide (DMF) | 36.7 | 153 | High boiling point, excellent solvating power for polar compounds.[2] Difficult to remove. |
Table 2: Temperature Ranges and Expected Outcomes
| Temperature Range | Expected Outcome | Potential Risks |
| 0 °C to RT | Optimal for most isocyanate reactions. Good control over exotherm, minimizes side products. | Slower reaction rate for less reactive substrates. |
| 40 °C to 60 °C | Useful for driving sluggish reactions to completion. | Increased risk of biuret formation and other side reactions.[8] |
| > 80 °C | Generally not recommended. | Significant decomposition and side product formation likely. |
Section 5: Visual Workflows and Diagrams
Diagram 1: Recommended Synthetic Workflow
Caption: High-level workflow for the recommended two-step synthesis.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: A logical decision tree for troubleshooting low-yield experiments.
References
-
Optimization of Synthesis Conditions for Urea-Formaldehyde Slow-Release Fertilizer Using Response Surface Methodology. ACS Omega.[Link]
-
Optimization of Synthesis Conditions for Urea-Formaldehyde Slow-Release Fertilizer Using Response Surface Methodology. ACS Publications.[Link]
-
Urea - Wikipedia. Wikipedia.[Link]
-
Optimization of Urea Yield by Ammonia Stripping Process. International Journal of Engineering, Management and Humanities (IJEMH).[Link]
-
Modeling and simulating the synthesis section of an industrial urea plant analyzing the biuret formation. UreaKnowHow.[Link]
-
Optimization of Urea Formaldehyde Resin Production: Understanding Chemical Reaction Kinetics and Process Parameters. ALL SCIENCES PROCEEDINGS.[Link]
-
Urea Formation - Common Conditions. Organic Chemistry Portal.[Link]
- Method for analysis of urea - Google Patents.
-
Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications. HBGX Chemical.[Link]
-
Development and validation of two analytical methods for urea determination in compound feed... Taylor & Francis Online.[Link]
-
Urea/Ammonia - Food & Feed Analysis. R-Biopharm.[Link]
-
Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. MDPI.[Link]
-
OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf. Slideshare.[Link]
-
OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESIS SECTION (For Saipem Urea Process). ResearchGate.[Link]
-
Analytical methodology for the determination of urea: Current practice and future trends. ResearchGate.[Link]
-
Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal.[Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Rasayan J. Chem.[Link]
-
A Green Analytical Methodology for Detecting Adulteration in Automotive Urea-SCR Products... MDPI.[Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. NIH National Library of Medicine.[Link]
- Technical method for preparing 1, 1-dimethyl urea - Google Patents.
- Manufacture and purification of urea derivatives - Google Patents.
-
Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine. ResearchGate.[Link]
-
Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. NIH National Library of Medicine.[Link]
-
SYNTHESIS OF UREA DERIVATIVES BASED ON SUBSTITUTED2-AMINOTHIAZOLES AND SOME AROMATIC ISOCYANATES. CyberLeninka.[Link]
-
N,N'-DIMETHYLUREA. Ataman Kimya.[Link]
-
1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. Organic Syntheses.[Link]
- Process for purifying the effluent from urea production plants.
Sources
- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 3. Comprehensive Guide to the Synthesis of Urea Derivatives and Their Applications [hbgxchemical.com]
- 4. Optimization of Urea Formaldehyde Resin Production: Understanding Chemical Reaction Kinetics and Process Parameters | International Journal of Advanced Natural Sciences and Engineering Researches [as-proceeding.com]
- 5. asianpubs.org [asianpubs.org]
- 6. US2257717A - Manufacture and purification of urea derivatives - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ureaknowhow.com [ureaknowhow.com]
- 9. Urea - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
common pitfalls in experiments with substituted ureas
Topic: Troubleshooting Common Pitfalls in Synthesis, Purification, and Screening Audience: Medicinal Chemists, Process Chemists, and Screening Biologists
Introduction: The "Deceptively Simple" Linker
Substituted ureas (
This guide addresses the three most frequent support tickets we receive: Synthesis Failures , Purification Nightmares , and False Positives in Bioassays .
Module 1: Synthesis & Reactivity
Ticket #101: "I used CDI to make an unsymmetrical urea, but I mostly isolated the symmetrical byproduct. What went wrong?"
Root Cause Analysis
The formation of symmetrical ureas during 1,1'-carbonyldiimidazole (CDI) coupling is a kinetic issue. If the intermediate carbamoyl imidazole is not fully formed before the second amine is introduced, or if the second amine is added too quickly in the presence of unreacted CDI, the highly reactive intermediate will scramble.
The Protocol: Sequential Addition (The "CO2 Watch" Method)
To guarantee unsymmetrical urea formation, you must ensure the first step is complete.
-
Activation: Dissolve Amine A (1.0 equiv) in dry DCM or THF.
-
CDI Addition: Add CDI (1.1 equiv) at 0°C under inert atmosphere (
/Ar). -
The Critical Wait: Warm to Room Temperature (RT) and stir until gas evolution (
) ceases completely .-
Why? This confirms the formation of the acyl-imidazole intermediate.
-
-
Coupling: Add Amine B (1.0–1.2 equiv).
-
Workup: If the urea precipitates (common), filter it. If not, wash with 1M HCl (to remove imidazole) and brine.
Visualization: The CDI Logic Flow
Figure 1: Sequential mechanism for CDI-mediated urea synthesis. Step 1 completion is critical to prevent symmetrical byproduct formation.
Module 2: Purification & Characterization
Ticket #205: "My compound streaks across the TLC plate and sticks to the silica column. I'm losing 50% of my yield."
Root Cause Analysis
Ureas possess both hydrogen bond donors (
Troubleshooting Guide: Deactivating the Silica
Do not use standard Hexane/Ethyl Acetate gradients for polar ureas.
| Method | Protocol | Mechanism |
| The "TEA" Trick | Add 1% Triethylamine (TEA) to your mobile phase (e.g., 1% TEA / 5% MeOH / 94% DCM). | TEA is a Lewis base that blocks the acidic sites on the silica gel, preventing the urea from "sticking." [1] |
| The Solvent Switch | Use DCM/Methanol or DCM/Acetone . | Methanol is a strong H-bond donor/acceptor and competes with silica for the urea, carrying it through the column. |
| Crystallization | Triturate with hot Ethanol or Acetonitrile . | Many ureas are "brick dust"—insoluble in everything but DMSO. However, they often crystallize well from cooling polar solvents, avoiding chromatography entirely. |
Module 3: Stability & Storage
Ticket #309: "I heated my urea reaction to 120°C to push it to completion, but the product disappeared."
Root Cause Analysis
Substituted ureas are thermally unstable. At elevated temperatures (typically
Visualization: Thermal Decomposition Pathway
Figure 2: Thermal reversion mechanism. Ureas dissociate into isocyanates and amines upon heating, leading to decomposition.[1]
Module 4: Biological Assay Artifacts
Ticket #412: "My urea compound shows nanomolar activity in the enzyme assay but zero activity in cell-based assays. Is it cell permeability?"
Root Cause Analysis
While permeability is possible, ureas are notorious Colloidal Aggregators . Because they are often flat and hydrophobic (brick dust), they self-assemble into 100–400 nm colloidal particles in aqueous buffer. These particles non-specifically sequester enzymes, leading to false-positive inhibition (Promiscuous Inhibition).[2] [3]
The Validation Protocol: The "Detergent Test"
Before optimizing a lead, you must rule out aggregation.
-
Measure
Standard: Run the assay in standard buffer. -
Measure
+ Detergent: Repeat the assay adding 0.01% Triton X-100 or 0.005% Tween-80 . -
Interpret Results:
-
Activity Unchanged: True binder.
-
Activity Lost (Shift > 10x): False positive (Aggregator). The detergent breaks up the colloid, revealing the compound is inactive.
-
Visualization: Aggregation Logic
Figure 3: Decision tree for validating urea hits in biochemical assays. Detergent sensitivity is the hallmark of colloidal aggregation.
References
-
University of Rochester. Tips for Flash Column Chromatography. (Deactivation of silica with triethylamine).[3][4][5]
-
Honorien, J., et al. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. Journal of Physical Chemistry A.
-
Shoichet, B. K. (2006). Screening in a Spirit Haunted by Pathological Molecules. Nature Reviews Drug Discovery. (Seminal work on colloidal aggregation).
Sources
how to confirm the purity of synthesized 3-(2-Aminoethyl)-1,1-dimethylurea
Technical Support Center: Purity Confirmation of 3-(2-Aminoethyl)-1,1-dimethylurea
Executive Summary
Confirming the purity of 3-(2-Aminoethyl)-1,1-dimethylurea (CAS: 72080-85-4) presents specific challenges due to its lack of a strong UV chromophore and high polarity.[1] Standard reversed-phase HPLC-UV methods often fail to detect this compound or yield poor peak shapes due to the terminal primary amine.
This guide provides a multi-tiered analytical strategy. For absolute purity assessment without a certified reference standard, Quantitative NMR (qNMR) is the primary recommendation. For routine batch checking, Potentiometric Titration offers a robust alternative for amine content. For impurity profiling, LC-CAD or Derivatization-HPLC is required.
Part 1: Identity Confirmation (Qualitative)
Before quantifying purity, you must validate the chemical structure. The synthesis of this compound (typically via dimethylcarbamoyl chloride and ethylenediamine) can lead to symmetric bis-urea byproducts.
Recommended Method: 1H NMR Spectroscopy
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6) or Deuterium Oxide (D2O).[1] Expected Signals (DMSO-d6):
- ~ 2.8 ppm (s, 6H): Dimethyl group attached to N1.[1]
- ~ 3.1 ppm (q/t, 2H): Methylene group adjacent to the urea nitrogen.
- ~ 2.6 ppm (t, 2H): Methylene group adjacent to the primary amine.
- ~ 6.0 ppm (t, 1H): Urea NH proton (exchangeable, may not appear in D2O).
Technical Insight: If you observe a doubling of the methylene signals or a shift in the integration ratio (e.g., losing the primary amine signal), you likely have the bis-substituted impurity (1,1'-(ethane-1,2-diyl)bis(3,3-dimethylurea)).
Part 2: Quantitative Purity Protocols
Method A: Quantitative NMR (qNMR) – The Gold Standard
Use this method when establishing a primary reference standard.
Principle: qNMR compares the integration of the analyte's protons against a high-purity internal standard (IS) of known mass. It does not require a response factor.
Protocol:
-
Internal Standard Selection: Maleic Acid (TraceCERT® grade) or Dimethyl Sulfone. Ensure the IS signals do not overlap with the analyte (Maleic acid singlet is at ~6.3 ppm in D2O).
-
Sample Preparation:
-
Weigh ~10 mg of synthesized urea (precision
0.01 mg). -
Weigh ~10 mg of Internal Standard (precision
0.01 mg). -
Dissolve both in 0.7 mL D2O.
-
-
Acquisition Parameters:
-
Pulse angle: 90°.
-
Relaxation delay (D1):
30 seconds (critical for full relaxation). -
Scans: 16–64.
-
-
Calculation:
Where = Integration, = Number of protons, = Molar mass, = Gravimetric mass, = Purity.[2][3]
Method B: Non-Aqueous Potentiometric Titration
Use this method for routine lot release or checking amine content.[1]
Principle: The primary amine is basic, while the urea nitrogens are non-basic. Titration with perchloric acid quantifies the amine functionality.
Protocol:
-
Titrant: 0.1 N Perchloric Acid (
) in glacial acetic acid. -
Solvent: Glacial Acetic Acid (20 mL).
-
Apparatus: Potentiometric titrator with a glass pH electrode (LiCl in ethanol electrolyte recommended to reduce noise).
-
Procedure:
-
Dissolve ~150 mg of sample in the solvent.
-
Titrate to the potentiometric endpoint.
-
Perform a blank titration on the solvent.
-
Data Table: Troubleshooting Titration
| Observation | Probable Cause | Corrective Action |
|---|---|---|
| Drifting Endpoint | Electrode dehydration or salt clogging.[1] | Clean electrode sleeve; switch to LiCl/EtOH electrolyte. |
| High Results (>105%) | Presence of residual Ethylenediamine (EDA). | EDA has two amine equivalents. Check GC/LC for EDA content. |
| Low Results | Hygroscopic water uptake. | Dry sample in a vacuum desiccator over
Part 3: Impurity Profiling (HPLC)
Critical Warning: This compound has negligible UV absorbance above 210 nm. Standard UV detection at 254 nm will show nothing .
Workflow Diagram: Selecting the Right HPLC Method
Caption: Decision tree for selecting the appropriate chromatographic detection method based on available instrumentation.
Protocol 1: HILIC-CAD (Recommended)
-
Column: Waters XBridge Amide or similar HILIC column (3.5 µm, 4.6 x 150 mm).
-
Mobile Phase:
-
Detector: Charged Aerosol Detector (CAD) or ELSD.
-
Why this works: HILIC retains polar amines well, and CAD detects all non-volatile compounds regardless of chromophore.
Protocol 2: Pre-column Derivatization (If UV is mandatory)
-
Reagent: 9-Fluorenylmethyl chloroformate (FMOC-Cl).[5]
-
Reaction: Reacts with the primary amine to form a UV-active/fluorescent derivative.
-
Procedure:
-
Mix 100 µL sample (1 mg/mL in borate buffer pH 9) + 100 µL FMOC-Cl (5 mM in ACN).
-
Incubate 5 mins at ambient temp.
-
Inject onto C18 column.[6] Detect at 265 nm .
-
Part 4: Frequently Asked Questions (FAQs)
Q1: My HPLC shows a large peak at the solvent front and nothing else. Why? A: You are likely using UV detection at 254 nm or 210 nm. The dimethylurea and aliphatic amine groups do not absorb significantly in the UV range. Switch to a universal detector (CAD/ELSD) or use the derivatization protocol described above [1].
Q2: How do I remove the ethylenediamine (EDA) starting material? A: EDA is a liquid (bp 116°C) while your product is a solid/viscous oil. High-vacuum drying (< 1 mbar) at 40°C usually removes residual EDA. If it persists, recrystallization from isopropanol/ether is effective, as the diamine stays in solution.
Q3: The sample is turning into a goo on the weigh boat. Is it degrading? A: It is likely hygroscopic . Amino-ureas can absorb atmospheric moisture rapidly.
-
Action: Handle in a glovebox or dry room.
-
Correction: Determine water content via Karl Fischer (KF) titration and subtract this from your weight-based purity calculations.
Q4: Can I use GC-MS? A: Direct GC is risky due to thermal instability of ureas, which can decompose to isocyanates in the injector port. If GC is necessary, derivatize with BSTFA (silylation) to protect the amine and urea protons before injection [2].
References
-
PubChem. (2025).[1] 1,1-Dimethylurea Compound Summary. Retrieved February 18, 2026, from [Link]
-
ResearchGate. (2021). Ureido Functionalization through Amine-Urea Transamidation. Retrieved February 18, 2026, from [Link]
Sources
- 1. N,N-Dimethylurea | C3H8N2O | CID 11737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Premium 1,3-Dimethylurea: Essential for Chemical Synthesis [hbgxchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. edepot.wur.nl [edepot.wur.nl]
Technical Support Center: Synthesis of 3-(2-Aminoethyl)-1,1-dimethylurea
Welcome to the technical support center for the synthesis of 3-(2-Aminoethyl)-1,1-dimethylurea. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges, particularly poor yields, in this synthesis. Our goal is to provide in-depth, field-proven insights and actionable troubleshooting strategies to enhance the efficiency and success of your experiments.
The synthesis of 3-(2-Aminoethyl)-1,1-dimethylurea, typically achieved via the reaction of dimethylcarbamoyl chloride with ethylenediamine, appears straightforward but is often plagued by competing reactions that can significantly reduce the yield of the desired monosubstituted product. This guide addresses the most common pitfalls and provides robust solutions.
Troubleshooting Guide: Addressing Poor Yield
This section tackles the most pressing issue in this synthesis: low product yield. We will explore the root causes and provide detailed, step-by-step protocols to mitigate them.
Question 1: My yield of 3-(2-Aminoethyl)-1,1-dimethylurea is consistently low. What is the most likely cause?
The most common culprit behind poor yields is the formation of a symmetrical di-substituted byproduct, N,N'-bis(2-(dimethylcarbamoylamino)ethyl)urea . Ethylenediamine possesses two primary amine nucleophiles of nearly identical reactivity. Without careful control of stoichiometry, the dimethylcarbamoyl chloride can react at both ends of the ethylenediamine molecule.
Causality Explained: The reaction is a nucleophilic acyl substitution. The first substitution forms the desired product. However, this product still contains a primary amine which can compete with the starting ethylenediamine for the remaining dimethylcarbamoyl chloride. If the concentration of ethylenediamine is not sufficiently high relative to the carbamoyl chloride, the di-substituted product becomes a major impurity, consuming your starting materials and reducing the yield of the target molecule.
Recommended Action: Employ a Significant Molar Excess of Ethylenediamine
To statistically favor the mono-substitution, ethylenediamine should be used in a large molar excess (5 to 10 equivalents). This ensures that a molecule of dimethylcarbamoyl chloride is far more likely to encounter a molecule of unreacted ethylenediamine than the mono-substituted product.
Table 1: Conceptual Impact of Ethylenediamine Excess on Product Distribution
| Molar Ratio (Ethylenediamine : Carbamoyl Chloride) | Expected Major Product | Rationale |
| 1 : 2 | Di-substituted Urea | Insufficient ethylenediamine; high probability of second reaction. |
| 1 : 1 | Mixture of Products | Significant formation of both mono- and di-substituted products. |
| 5-10 : 1 | Mono-substituted Urea (Desired) | High probability of carbamoyl chloride reacting with excess starting diamine. |
Question 2: I've increased the excess of ethylenediamine, but my yield is still suboptimal. What else could be wrong?
If di-substitution has been minimized, other factors related to the reaction conditions and reagent stability are likely at play.
Potential Cause A: In-Situ Reagent Neutralization
The reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of dimethylcarbamoyl chloride that reacts.
Ethylenediamine is a base and will be protonated by the generated HCl. This protonated amine is no longer nucleophilic, effectively removing it from the reaction and halting further conversion.
Recommended Action: Add a Non-Nucleophilic Scavenger Base
Incorporate at least one equivalent (relative to the carbamoyl chloride) of a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to neutralize the HCl as it forms. This preserves the nucleophilicity of the ethylenediamine.
Experimental Protocol: Optimized Synthesis
-
In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve ethylenediamine (5-10 eq.) and triethylamine (1.1 eq.) in an anhydrous solvent (e.g., Dichloromethane or THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of dimethylcarbamoyl chloride (1.0 eq.) in the same anhydrous solvent dropwise over 30-60 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
Potential Cause B: Hydrolysis of Dimethylcarbamoyl Chloride
Dimethylcarbamoyl chloride is an acyl chloride and is highly susceptible to hydrolysis.[1][2][3][4] Any moisture present in the solvent, reagents, or on the glassware will rapidly convert it to the unreactive dimethylcarbamic acid, which then decomposes to dimethylamine and carbon dioxide. This consumes the electrophile before it can react with the ethylenediamine.
Recommended Action: Ensure Strictly Anhydrous Conditions
-
Glassware: Flame-dry or oven-dry all glassware immediately before use and cool under an inert atmosphere.
-
Solvents: Use anhydrous grade solvents, preferably from a solvent purification system or a freshly opened bottle.
-
Reagents: Ensure ethylenediamine and the scavenger base are dry.
-
Atmosphere: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the setup and reaction time.
Diagram 1: Key Reaction Pathways and Pitfalls
This diagram illustrates the desired reaction, the primary side reaction, and the reagent-consuming hydrolysis pathway.
Caption: Desired vs. undesired reaction pathways.
Question 3: I'm struggling to isolate my product after the reaction. What is the best purification strategy?
3-(2-Aminoethyl)-1,1-dimethylurea is a polar, basic compound, which can make purification challenging. Standard workups may lead to significant product loss.
Challenge A: Aqueous Workup and Extraction
The product is highly water-soluble, especially in its protonated (acidic) form. It may not partition efficiently into common organic solvents like ethyl acetate or dichloromethane from an aqueous phase. The excess ethylenediamine is also highly water-soluble.
Recommended Protocol: Acid-Base Extraction & Solvent Choice
-
After the reaction is complete, quench carefully with water.
-
Perform an initial extraction with a less polar solvent (e.g., diethyl ether) to remove non-polar impurities. Discard the organic layer.
-
Make the aqueous layer strongly basic (pH > 12) with 2-4M NaOH. This deprotonates your product, making it slightly less polar.
-
Extract the basic aqueous layer multiple times (5-10x) with a more polar solvent like dichloromethane (DCM) or a 9:1 DCM:Isopropanol mixture. The high number of extractions is crucial.
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Challenge B: Column Chromatography
The free amine groups in the product can cause significant tailing and irreversible binding on standard silica gel.
Recommended Action: Modified Chromatography
-
Basic Alumina: Consider using basic alumina as the stationary phase instead of silica gel.
-
Treated Silica: If using silica, pre-treat it by slurrying with a solvent system containing 1-2% triethylamine. Use a mobile phase containing a small amount of triethylamine (0.5-1%) or ammonium hydroxide to suppress tailing. A typical mobile phase would be a gradient of Dichloromethane -> 95:5:0.5 DCM:Methanol:Triethylamine.
Frequently Asked Questions (FAQs)
Q: How can I effectively monitor the progress of my reaction? A: Thin-Layer Chromatography (TLC) is a quick method. Use a polar mobile phase (e.g., 90:10:1 DCM:MeOH:NH₄OH). Stain with ninhydrin, which will visualize any compound with a primary or secondary amine (ethylenediamine and your product will turn purple/blue). The product should have a higher Rf than the highly polar ethylenediamine. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal to track the consumption of starting material and the formation of both the desired product and the di-substituted byproduct.
Q: What analytical methods can confirm my product's identity and purity? A:
-
¹H and ¹³C NMR: Will confirm the structure. Look for the characteristic singlet for the two N-methyl groups (~2.9 ppm), and the two sets of methylene (-CH₂-) signals from the ethyl bridge.
-
Mass Spectrometry (MS): Will confirm the molecular weight of the product (m/z = 131.19 for the neutral molecule, 132.19 for [M+H]⁺). This is also the best way to check for the di-substituted byproduct (m/z = 230.3).
-
FT-IR: Will show characteristic C=O (urea) stretching (~1630 cm⁻¹) and N-H stretching (~3300-3400 cm⁻¹).
Q: Are there higher-yielding alternative synthetic routes? A: Yes. A protection strategy, while adding steps, can virtually eliminate the di-substitution problem and lead to much cleaner reactions and higher overall yields.
Diagram 2: High-Yield Alternative Workflow
Caption: Boc-protection strategy for clean mono-substitution.
This involves reacting mono-Boc-protected ethylenediamine with dimethylcarbamoyl chloride. Since one amine is protected as a non-nucleophilic carbamate, the reaction can only occur at the free primary amine. The final step is the removal of the Boc protecting group using an acid like trifluoroacetic acid (TFA) or HCl in dioxane.
Diagram 3: Troubleshooting Decision Tree
Caption: Step-by-step troubleshooting workflow.
References
-
Organic Syntheses Procedure. While not for the exact target molecule, this provides a detailed procedure for a related urea synthesis, highlighting best practices for handling reagents and reaction setup. Source: Organic Syntheses, DOI: 10.15227/orgsyn.082.0059. [Link]
- Hall, H. K., & Morgan, P. W. (1959). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. This paper discusses the reaction pathways of carbamoyl chlorides, including bimolecular pathways with amines, providing foundational knowledge on their reactivity. Source: The Journal of Organic Chemistry.
- Queen, A. (1967). Kinetics of the Hydrolysis of N,N-Dimethylcarbamoyl Chloride. Provides quantitative data on the rate of hydrolysis of dimethylcarbamoyl chloride, underscoring the critical need for anhydrous conditions. Source: Canadian Journal of Chemistry.
-
Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). A General and Efficient Method for the Synthesis of Imidazolidin-2-ones. This article describes related urea cyclization reactions, which are relevant to understanding the reactivity of amine and urea functionalities. Source: Organic Letters, 8(12), 2531–2534. [Link]
-
Wikipedia. (n.d.). Dimethylcarbamoyl chloride. A good overview of the properties, synthesis, and high reactivity of this key starting material, including its sensitivity to hydrolysis. [Link]
-
Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. Discusses the reactivity of amines with urea-type compounds, relevant for understanding potential side reactions and alternative synthetic approaches. Source: Molecules, 26(10), 2910. [Link]
-
Carlsson, A., et al. (2009). Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions. This study provides detailed experimental data on the hydrolysis rate of DMCC under various conditions, confirming its rapid decomposition in the presence of water. Source: Organic Process Research & Development, 13(4), 698–703. [Link]
Sources
optimizing storage conditions for long-term stability of 3-(2-Aminoethyl)-1,1-dimethylurea
Welcome to the technical support center for 3-(2-Aminoethyl)-1,1-dimethylurea. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and optimal performance of this compound in your experiments. As a specialized chemical, understanding its unique properties is critical for reliable and reproducible results. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions based on established principles of chemical stability and extensive experience with related substituted ureas.
Introduction to 3-(2-Aminoethyl)-1,1-dimethylurea
3-(2-Aminoethyl)-1,1-dimethylurea is a substituted urea containing both a dimethylated urea moiety and a primary aminoethyl side chain. This bifunctional nature makes it a valuable building block in various synthetic applications. However, the presence of the primary amine introduces specific stability considerations that differ from simpler alkylureas. This guide will address these specific challenges to help you maintain the integrity of your material.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for long-term stability of 3-(2-Aminoethyl)-1,1-dimethylurea?
For optimal long-term stability, 3-(2-Aminoethyl)-1,1-dimethylurea should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. To minimize degradation, it is recommended to store the compound at 2-8°C and under an inert atmosphere (e.g., argon or nitrogen). Exposure to light, moisture, and atmospheric carbon dioxide should be minimized.
Q2: What is the expected shelf-life of 3-(2-Aminoethyl)-1,1-dimethylurea?
When stored under the recommended conditions (2-8°C, dry, inert atmosphere), the compound is expected to be stable for at least two years.[1] However, it is best practice to re-analyze the material after prolonged storage to confirm its purity before use in a critical application.
Q3: Can I store 3-(2-Aminoethyl)-1,1-dimethylurea at room temperature?
While short-term storage at room temperature is generally acceptable, long-term storage at ambient conditions is not recommended.[1] Elevated temperatures can accelerate potential degradation pathways, particularly those involving the reactive aminoethyl side chain.
Q4: How does the primary amine in 3-(2-Aminoethyl)-1,1-dimethylurea affect its stability?
The primary amine is a key functional group that influences the compound's reactivity and potential instability. It is susceptible to oxidation and can react with atmospheric carbon dioxide to form carbamates. This makes inert atmosphere storage particularly important for this compound.
Q5: Are there any common solvents or reagents that are incompatible with 3-(2-Aminoethyl)-1,1-dimethylurea?
Yes, avoid strong oxidizing agents, as they can react with the primary amine.[2][3] Additionally, prolonged contact with reactive carbonyl compounds (e.g., aldehydes and ketones) may lead to the formation of imines. When used in reactions, it is crucial to consider the compatibility of all reagents with the amino group.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., discoloration, clumping) | Exposure to air and moisture leading to oxidation or hygroscopicity. | Discard the affected lot and obtain a fresh sample. Ensure future storage is in a desiccator under an inert atmosphere. |
| Inconsistent or unexpected experimental results | Degradation of the compound leading to lower purity and the presence of impurities. | Re-analyze the purity of your starting material using a suitable analytical method such as HPLC or LC-MS. |
| Poor solubility in non-polar solvents | Potential formation of more polar degradation products. | Purify the material using an appropriate technique (e.g., recrystallization or column chromatography) if possible, or use a fresh, high-purity lot. |
| Presence of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Degradation of the compound. Common degradation products could include cyclic ureas or oxidized species. | Characterize the impurities using mass spectrometry to understand the degradation pathway. Optimize storage and handling to prevent future degradation. |
Understanding and Preventing Degradation
The chemical structure of 3-(2-Aminoethyl)-1,1-dimethylurea contains two key functional groups: the urea and the primary aminoethyl chain. While ureas are generally stable, the aminoethyl group is more susceptible to degradation.
Hypothesized Degradation Pathways
Based on the known chemistry of similar compounds, two primary degradation pathways are of concern for 3-(2-Aminoethyl)-1,1-dimethylurea, especially under suboptimal storage conditions:
-
Oxidative Degradation: The primary amine of the aminoethyl group can be susceptible to oxidation, especially in the presence of light and air. This can lead to a variety of oxidized byproducts and a decrease in the purity of the material.
-
Cyclization to Imidazolidinone: In the presence of heat and carbon dioxide (which can be absorbed from the atmosphere), the aminoethyl chain can undergo an intramolecular cyclization to form a 2-imidazolidinone derivative.[4][5][6] This is a known degradation pathway for compounds containing a similar structural motif.
To mitigate these degradation pathways, it is imperative to adhere to the recommended storage conditions, particularly the exclusion of air and moisture.
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of 3-(2-Aminoethyl)-1,1-dimethylurea. Method optimization may be required for your specific instrumentation and columns.
Materials:
-
3-(2-Aminoethyl)-1,1-dimethylurea sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 reversed-phase column
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 3-(2-Aminoethyl)-1,1-dimethylurea sample.
-
Dissolve the sample in a 1:1 mixture of Mobile Phase A and Mobile Phase B to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 210 nm
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 5% B
-
20-25 min: 5% B
-
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
The purity can be estimated by calculating the area percentage of the main peak.
-
Data Summary
| Parameter | Recommended Condition | Rationale |
| Storage Temperature | 2-8°C | Minimizes thermal degradation. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation and reaction with CO2. |
| Light Exposure | Store in the dark | Prevents photo-degradation. |
| Moisture | Store in a desiccated environment | Prevents hydrolysis and clumping. |
References
- Backbone and Side-Chain Contributions in Protein Denatur
- Backbone and Side-Chain Contributions in Protein Denatur
- Quantifying why urea is a protein denaturant, whereas glycine betaine is a protein stabilizer. PNAS.
- Interaction of Urea with Amino Acids: Implications for Urea-Induced Protein Denatur
- Quantifying why urea is a protein denaturant, whereas glycine betaine is a protein stabilizer. PNAS.
- Gas Chromatographic Determination of Alkyl Substituted Ureas. Analytical Chemistry.
- SAFETY D
- SAFETY D
- SAFETY D
- UREA TESTING METHODS.
- SAFETY D
- Substituted Ureas. Methods of Synthesis and Applications.
- Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and comput
- Thermal degradation of aqueous 2-aminoethylethanolamine in CO 2 capture. SciSpace.
- On the mechanism of predominant urea formation from thermal degradation of CO2-loaded aqueous ethylenediamine. RSC Publishing.
- A practically simple, catalyst free and scalable synthesis of N-substituted ureas in w
- SAFETY D
- Substituted ureas. Digital Commons @ NJIT.
- Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. Aidic.
- (PDF) Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies.
- Urea degradation by electrochemically generated reactive chlorine species: products and reaction p
- 1,3-DIMETHYLUREA.
- What is the synthesis and role of 1,3-dimethylurea in life science? - FAQ. Guidechem.
- Premium 1,3-Dimethylurea: Essential for Chemical Synthesis.
- CN109956891B - Technical method for preparing 1, 1-dimethyl urea.
Sources
- 1. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. On the mechanism of predominant urea formation from thermal degradation of CO2-loaded aqueous ethylenediamine - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stability & Impurity Profiling of 3-(2-Aminoethyl)-1,1-dimethylurea
Introduction
Welcome to the Technical Support Center. You are likely analyzing 3-(2-Aminoethyl)-1,1-dimethylurea (AEDMU) as a stabilizer, buffer component, or synthetic intermediate.
This molecule presents a classic "analytical trap": it appears stable on the bench but degrades rapidly under specific LC-MS conditions or thermal stress. Its structure—a urea core flanked by a dimethyl group and a reactive ethylamine chain—predisposes it to intramolecular cyclization and hydrolysis .
This guide bypasses standard templates to address the three critical failure points we see in the field:
-
Retention Failure: Why your C18 column shows nothing.
-
The "Ghost" Peak: Identifying the dominant 87 Da impurity.
-
Source Fragmentation: Distinguishing real degradation from ion-source artifacts.
Module 1: Chromatography Troubleshooting
Q: Why is the analyte eluting in the void volume (t0) on my C18 column?
A: The molecule is too polar for Reverse Phase (RP) retention.
The Science: AEDMU (LogP ≈ -0.8 to -1.2) behaves more like a salt than a drug molecule. On a C18 column, the water layer prevents interaction with the hydrophobic stationary phase.
The Protocol (HILIC Method): Switch immediately to Hydrophilic Interaction Liquid Chromatography (HILIC) .[1] Do not attempt "aqueous stable" C18 columns; they will likely yield poor peak shape due to secondary silanol interactions with the terminal amine.
| Parameter | Recommended Setting | Rationale |
| Column | Amide-HILIC or Zwitterionic (ZIC-HILIC) | Amide phases interact with the urea hydrogens; ZIC phases retain the charged amine. |
| Mobile Phase A | 10 mM Ammonium Formate (pH 3.5) | Low pH suppresses silanol activity; buffer is required for HILIC mechanism. |
| Mobile Phase B | Acetonitrile (ACN) | High organic content drives retention in HILIC.[2] |
| Gradient | 95% B | Elution is "reverse" of C18: water elutes the compound. |
| Sample Diluent | 90% ACN / 10% Buffer | Critical: Injecting in water will cause peak splitting/breakthrough. |
Module 2: Mass Spectrometry & Fragmentation Logic
Q: I see a dominant peak at m/z 87. Is this a contaminant?
A: No, it is the primary degradation product: 2-Imidazolidinone.
The Mechanism (Expert Insight): This is the most common degradation pathway for amino-ethyl ureas. The terminal primary amine acts as a nucleophile, attacking the carbonyl carbon of the urea. The dimethylamine group acts as a leaving group. This is an intramolecular cyclization .[3]
-
Parent: 3-(2-Aminoethyl)-1,1-dimethylurea ([M+H]+ = 132.11)
-
Loss: Dimethylamine (Neutral loss of 45 Da)
-
Product: 2-Imidazolidinone ([M+H]+ = 87.05)
Q: How do I distinguish between In-Source Fragmentation and Real Degradation?
A: Perform a Cone Voltage Ramp Experiment.
If m/z 87 appears only in the mass spec but not in your UV/ELSD trace, or if its ratio to the parent changes with cone voltage, it is being generated inside the ion source.
Validation Protocol:
-
Inject Standard: Inject pure AEDMU.
-
Ramp Cone Voltage: Run at 15V, 30V, 60V.
-
Observe:
-
If m/z 87 intensity increases linearly with voltage while m/z 132 decreases, it is an artifact (In-Source Fragmentation).
-
If m/z 87 intensity is constant relative to m/z 132 across low voltages, it is a real impurity in the sample.
-
Summary of MS Signals
| Species | Formula | Theoretical [M+H]+ | Key Fragment Ions (MS/MS) |
| AEDMU (Parent) | C5H13N3O | 132.11 | 46.06 (Dimethylamine), 87.05 (Cyclized core) |
| 2-Imidazolidinone | C3H6N2O | 87.05 | 44.05 (Ring opening/loss of CHNO) |
| Ethylenediamine | C2H8N2 | 61.08 | 44.05 (Loss of NH3) |
| Dimethylamine | C2H7N | 46.06 | Too small for standard MS/MS |
Module 3: Degradation Pathways Visualization
The following diagram maps the causality of the degradation products. Use this to diagnose which stressor (Heat vs. pH) is affecting your sample.
Figure 1: Primary degradation pathways of AEDMU. Path A (Cyclization) is the dominant pathway observed in standard stability testing.
Module 4: Sample Preparation & Stability
Q: Can I store my samples in the autosampler overnight?
A: Only if the temperature is controlled (< 10°C) and the pH is buffered.
Troubleshooting Guide:
-
pH Sensitivity:
-
High pH (>8): Accelerates hydrolysis to ethylenediamine.
-
Neutral pH (6-8) + Heat: Accelerates cyclization to imidazolidinone.
-
Low pH (<4): Most stable condition for the parent molecule, as protonation of the primary amine (
) prevents the nucleophilic attack required for cyclization.
-
-
Solvent Choice:
-
Avoid storing in 100% Methanol. Methanol can act as a nucleophile over long periods, potentially forming methyl carbamates (transesterification of the urea), though this is slower than cyclization.
-
Best Practice: Store in 90% ACN / 10% Water + 0.1% Formic Acid. The acid keeps the amine protonated and "safe."
-
References
-
ThermoFisher Scientific. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC): Method Development Approaches. Retrieved from
-
Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography (HILIC) Guide. Retrieved from
-
National Institutes of Health (NIH). (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry. Retrieved from
-
University of Kentucky. (2015). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. (Describing the imidazolidinone cyclization mechanism). Retrieved from
-
MDPI. (2022). Rapid Simultaneous Quantification of Dimethylurea Isomers via SFC-MS/MS. Retrieved from
Sources
Validation & Comparative
A Researcher's Guide to Assessing the Selectivity Profile of 3-(2-Aminoethyl)-1,1-dimethylurea: A Comparative Analysis
In the landscape of modern drug discovery, particularly within oncology and inflammation, the urea moiety has emerged as a privileged scaffold. Its unique ability to form stable hydrogen bonds with protein targets has made it a cornerstone in the design of potent inhibitors, most notably against protein kinases.[1][2][3] This guide provides a comprehensive framework for assessing the selectivity profile of a novel investigational compound, 3-(2-Aminoethyl)-1,1-dimethylurea. As specific experimental data for this compound is not yet publicly available, we will treat it as a case study, outlining the critical experimental path from synthesis to detailed selectivity analysis. This document is intended for researchers, scientists, and drug development professionals dedicated to the rigorous evaluation of new chemical entities.
The central challenge in developing kinase inhibitors is achieving selectivity. The human kinome comprises over 500 members, many of which share a highly conserved ATP-binding pocket.[4] Consequently, a compound designed to target a specific kinase may interact with numerous unintended "off-target" kinases, leading to unforeseen toxicities or a diluted therapeutic effect.[5] Therefore, a thorough and multi-faceted assessment of a compound's selectivity is not merely a characterization step but a fundamental pillar of its preclinical validation.[6][7]
This guide will detail the synthesis, comparator selection, and a tiered experimental approach to robustly define the selectivity of 3-(2-Aminoethyl)-1,1-dimethylurea, comparing its hypothetical performance against established kinase inhibitors.
Synthesis of the Investigational Compound
A plausible and efficient synthesis of 3-(2-Aminoethyl)-1,1-dimethylurea is essential for generating the high-purity material required for biological assays. Traditional methods for urea synthesis often involve hazardous reagents like phosgene or isocyanates.[2] A safer, more modern approach is proposed below, involving the reaction of an amine with an activated carbonyl source.
Caption: A tiered workflow for kinase inhibitor selectivity profiling.
PART 1: Broad Kinome Biochemical Profiling
The initial step is to screen the compound against a large panel of kinases to obtain a global view of its interaction landscape. This is typically performed in a cell-free environment.
Rationale & Causality: Biochemical assays provide a direct measure of the interaction between a compound and a purified kinase, free from the complexities of cellular environments like membrane permeability and competing endogenous ATP. [7][8]This allows for the determination of intrinsic binding affinity (Kd) or inhibitory potency (IC50). Using a large panel, such as the Eurofins DiscoverX KINOMEscan® (468 kinases), provides comprehensive coverage of the human kinome. [6][8] Experimental Protocol: Radiometric Kinase Activity Assay (Generic)
Radiometric assays are considered a gold standard due to their universal applicability and direct measurement of substrate phosphorylation. [9]
-
Preparation: Prepare a series of dilutions of 3-(2-Aminoethyl)-1,1-dimethylurea in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Reaction Mix: In a 96- or 384-well plate, combine the purified kinase, its specific peptide or protein substrate, and the assay buffer containing cofactors (e.g., MgCl2, MnCl2).
-
Inhibitor Addition: Add the diluted compound or vehicle control (DMSO) to the appropriate wells.
-
Initiation: Start the phosphorylation reaction by adding ATP, including a radiolabeled ATP variant (e.g., [γ-³³P]ATP), at a concentration close to the Km for each specific kinase to ensure a sensitive measure of competitive inhibition. [7]5. Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Termination & Separation: Stop the reaction and separate the radiolabeled substrate from the unused [γ-³³P]ATP. This is often done by spotting the reaction mixture onto phosphocellulose paper, which binds the phosphorylated substrate, followed by washing away the free ATP.
-
Detection: Quantify the incorporated radioactivity on the paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
PART 2: Cellular Target Engagement
A compound's activity in a biochemical assay does not always translate to a cellular context. [6]Cellular target engagement assays are crucial for confirming that the compound can enter the cell and bind to its intended target in the presence of high endogenous ATP concentrations.
Rationale & Causality: The intracellular environment presents several barriers not present in biochemical assays. The compound must be able to cross the cell membrane, avoid efflux pumps, and compete with millimolar concentrations of cellular ATP. [9]Assays like NanoBRET™ provide a quantitative measure of target occupancy in live cells, offering a more accurate reflection of a compound's potential efficacy. [6][8] Experimental Protocol: NanoBRET™ Target Engagement Assay (Generic)
-
Cell Preparation: Genetically modify a suitable human cell line (e.g., HEK293) to express the kinase of interest as a fusion protein with NanoLuc® luciferase.
-
Seeding: Plate the engineered cells into a 96- or 384-well white assay plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of 3-(2-Aminoethyl)-1,1-dimethylurea for a specified period (e.g., 2 hours) to allow for cell entry and target binding.
-
Tracer Addition: Add the NanoBRET™ energy-transfer fluorescent tracer, which is a cell-permeable molecule that also binds to the kinase's ATP pocket.
-
Substrate Addition: Add the NanoLuc® substrate to the wells.
-
Detection: Immediately measure both the donor (luciferase, ~460 nm) and acceptor (tracer, ~610 nm) emission signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). A competing compound will displace the tracer, leading to a decrease in the BRET signal. Determine the IC50 value from the dose-response curve, which reflects the compound's potency in a live-cell context.
PART 3: Downstream Functional Validation
Confirming target engagement is not enough; it is essential to demonstrate that this engagement leads to the desired functional outcome—the inhibition of the kinase's signaling pathway.
Rationale & Causality: Kinase inhibitors are designed to block downstream signaling. Verifying the reduction of phosphorylation on a known substrate of the target kinase provides functional proof of the compound's on-target activity. Furthermore, using genetic tools like CRISPR can definitively distinguish on-target effects from off-target toxicity. [5]If a drug kills cancer cells, but those cells survive after the drug's target has been genetically removed, it strongly implies the drug's efficacy is due to an off-target mechanism. [5]
Caption: On-target versus off-target signaling pathways.
Experimental Protocol: Western Blot for Substrate Phosphorylation
-
Cell Culture and Treatment: Culture a cell line known to have an active signaling pathway mediated by the target kinase. Treat the cells with various concentrations of 3-(2-Aminoethyl)-1,1-dimethylurea for an appropriate time.
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Electrophoresis and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate. Subsequently, probe with an antibody for the total amount of that substrate and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated substrate to total substrate indicates effective on-target pathway inhibition.
Data Presentation and Interpretation
Clear and concise data presentation is paramount for comparing selectivity profiles.
Table 1: Hypothetical Biochemical Selectivity Profile (Data is illustrative and not based on actual experiments)
| Kinase Target | 3-(2-Aminoethyl)-1,1-dimethylurea (IC50, nM) | Sorafenib (IC50, nM) | Infigratinib (IC50, nM) |
| FGFR1 (On-Target) | 8 | 5,500 | 1.1 |
| FGFR2 | 15 | 6,200 | 1.5 |
| FGFR3 | 21 | 7,100 | 2.0 |
| VEGFR2 (Off-Target) | 1,200 | 22 | >10,000 |
| PDGFRβ (Off-Target) | 3,500 | 57 | >10,000 |
| c-Raf (Off-Target) | 8,900 | 6 | >10,000 |
| p38α (Off-Target) | >10,000 | 450 | 8,500 |
| Selectivity Score (S10) | 0.03 | 0.15 | 0.01 |
Selectivity Score (S10) is the number of kinases inhibited >90% at 1 µM, divided by the total number of kinases tested. A lower score indicates higher selectivity.
Table 2: Hypothetical Cellular Target Engagement (NanoBRET™) (Data is illustrative and not based on actual experiments)
| Kinase Target | 3-(2-Aminoethyl)-1,1-dimethylurea (IC50, nM) | Sorafenib (IC50, nM) | Infigratinib (IC50, nM) |
| FGFR1 | 95 | 8,100 | 25 |
| VEGFR2 | 8,500 | 150 | >20,000 |
Interpretation of Hypothetical Data:
-
3-(2-Aminoethyl)-1,1-dimethylurea: The biochemical data suggests this compound is a potent inhibitor of FGFR1/2/3 with an IC50 in the low nanomolar range. It shows significantly less activity against other kinases like VEGFR2 and PDGFRβ, indicating good initial selectivity. The selectivity score is low, comparable to the selective inhibitor Infigratinib. The cellular target engagement data shows a rightward shift in potency (from 8 nM to 95 nM), which is expected due to ATP competition and cell permeability factors, but it confirms the compound is cell-active.
-
Sorafenib: As expected, Sorafenib demonstrates potent, multi-targeted activity against several kinases in the biochemical assay, resulting in a higher (less selective) S10 score.
-
Infigratinib: This compound shows very high potency and selectivity for the FGFR family, with minimal off-target activity, serving as a benchmark for a highly selective inhibitor.
Conclusion
The comprehensive assessment of a compound's selectivity is a cornerstone of modern drug development. This guide outlines a rigorous, multi-tiered strategy for characterizing the selectivity profile of a novel urea-containing compound, 3-(2-Aminoethyl)-1,1-dimethylurea. By progressing from broad biochemical screens to specific cellular and functional assays, and by benchmarking against well-characterized drugs, researchers can build a robust data package. This self-validating system of experiments allows for an informed and objective evaluation of a compound's on-target potency and potential off-target liabilities, ultimately guiding the critical decisions that shape the trajectory from a promising hit to a viable therapeutic candidate.
References
-
Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. Available at: [Link]
-
Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]
-
Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. PMC. Available at: [Link]
-
In vitro actions of NN-dimethyl-2-aminoindane and related compounds. PubMed. Available at: [Link]
- Technical method for preparing 1, 1-dimethyl urea. Google Patents.
-
Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. PMC. Available at: [Link]
-
The effect of N-nitroso-N-methylurea and N-dimethylnitrosamine on cell mediated and humoral immune responses in rats and mice. PubMed. Available at: [Link]
-
Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. MDPI. Available at: [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. Available at: [Link]
-
1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. Organic Syntheses. Available at: [Link]
-
Premium 1,3-Dimethylurea: Essential for Chemical Synthesis. Leading Chemical Supplier. Available at: [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
-
Discovery of Potent and Selective Urea-Based ROCK Inhibitors and Their Effects on Intraocular Pressure in Rats. PubMed Central. Available at: [Link]
-
Synthesis and Biological Activity of Urea and Thiourea Derivatives from 2-Aminoheterocyclic Compounds. ResearchGate. Available at: [Link]
-
Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Publications. Available at: [Link]
-
Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. Available at: [Link]
-
Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Available at: [Link]
-
Kinase assays. BMG LABTECH. Available at: [Link]
-
VEGFR-2 inhibitor. Wikipedia. Available at: [Link]
-
N,N'-DIMETHYLUREA. Ataman Kimya. Available at: [Link]
-
Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. AIDIC. Available at: [Link]
-
Field Evaluation of Urea Fertilizers Enhanced by Biological Inhibitors or Dual Coating. MDPI. Available at: [Link]
-
Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers. Available at: [Link]
-
N,N′-Dimethylurea as an efficient ligand for the synthesis of pharma-relevant motifs through Chan–Lam cross-coupling strategy. RSC Publishing. Available at: [Link]
-
Urea: Side Effects, Uses, Dosage, Interactions, Warnings. RxList. Available at: [Link]
-
1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf. MDPI. Available at: [Link]
-
A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. Available at: [Link]
-
Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers. Available at: [Link]
Sources
- 1. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Urea-based anticancer agents. Exploring 100-years of research with an eye to the future [frontiersin.org]
- 4. pnas.org [pnas.org]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. reactionbiology.com [reactionbiology.com]
structure-activity relationship (SAR) studies of 3-(2-Aminoethyl)-1,1-dimethylurea analogs
The following guide provides an in-depth technical analysis of 3-(2-Aminoethyl)-1,1-dimethylurea and its analogs, focusing on their structure-activity relationships (SAR) within the context of histamine receptor pharmacology.
Content Type: Technical Comparison & SAR Analysis Subject: 3-(2-Aminoethyl)-1,1-dimethylurea (CAS: 72080-85-4) Context: Histamine H2 Receptor Ligand Design & Bioisosterism Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary & Scientific Context
3-(2-Aminoethyl)-1,1-dimethylurea represents a critical structural probe in the study of histamine receptor pharmacology. It serves as a urea bioisostere of the selective H2-receptor agonist Dimaprit and the endogenous ligand Histamine .
While Dimaprit utilizes a basic isothiourea group to mimic the imidazole ring of histamine—facilitating receptor activation via proton transfer—the target compound employs a neutral urea moiety. This guide analyzes how this specific isosteric replacement (Isothiourea
The Structural Triad
To understand the SAR, we compare the target against two established standards:
-
The Target: 3-(2-Aminoethyl)-1,1-dimethylurea (Neutral Urea Head).
-
The Agonist Standard: Dimaprit (Basic Isothiourea Head).
-
The Endogenous Ligand: Histamine (Amphoteric Imidazole Head).
Comparative Performance Analysis
The following table contrasts the physicochemical properties and pharmacological profiles of the target compound versus its active analogs.
Table 1: Physicochemical & Pharmacological Comparison
| Feature | 3-(2-Aminoethyl)-1,1-dimethylurea | Dimaprit (Standard Agonist) | Histamine (Endogenous) |
| Core Structure | Urea (N-CO-N) | Isothiourea (S-C(=NH)N) | Imidazole |
| Linker Length | Ethyl (2-Carbon) | Propyl (3-Carbon) | Ethyl (2-Carbon) |
| Head Group pKa | ~0.5 (Neutral/Non-basic) | ~9.2 (Basic) | ~6.0 (Amphoteric) |
| Tautomerism | None (Fixed Resonance) | 1,3-Prototropic Tautomerism | N-H Tautomerism |
| H2 Receptor Activity | Inactive / Weak Antagonist | Full Agonist | Full Agonist |
| Mechanism | Steric blocker; cannot shuttle protons. | Mimics imidazole proton transfer. | Activates GPCR via proton shuttle. |
Key Insight: The "Proton Shuttle" Hypothesis
The drastic loss of agonist activity in the urea analog confirms the Durant-Ganellin Hypothesis . For a ligand to activate the H2 receptor, the "head" group must possess a specific pKa range and the ability to transfer a proton from one nitrogen to another (tautomerism). The urea group in 3-(2-Aminoethyl)-1,1-dimethylurea is planar and resonance-stabilized, preventing it from accepting a proton at physiological pH, thereby rendering it incapable of triggering the receptor's conformational change.
Detailed Structure-Activity Relationship (SAR)
The SAR of this scaffold can be dissected into three distinct zones: the Head Group, the Linker, and the Tail Group.
Zone 1: The Head Group (Urea vs. Isothiourea)
-
Observation: Replacing the isothiourea of Dimaprit with 1,1-dimethylurea abolishes efficacy.
-
Causality: The H2 receptor activation site contains a proton donor/acceptor dyad (likely Asp98 and Tyr250). An agonist must bridge these residues via proton transfer.
-
Dimaprit: The isothiourea group N-C(=NH)-S- can exist as a cation and tautomerize, facilitating this transfer.
-
Target: The urea group N-CO-N acts only as a hydrogen bond acceptor (via Carbonyl) and donor (via NH), but lacks the basicity to hold a proton or the tautomeric mobility to shuttle it.
-
Zone 2: The Linker (Ethyl vs. Propyl)
-
Observation: Dimaprit requires a propyl chain for optimal alignment. Histamine requires an ethyl chain.
-
Analysis: The target compound possesses an ethyl chain (like histamine) but a dimethylurea head (like a fragment of Dimaprit).
-
Result: Even if the urea group were active, the ethyl chain length might be suboptimal for the dimethyl substituted head group, which requires the extra flexibility of a propyl chain to fit the hydrophobic pocket adjacent to the active site.
Zone 3: The Tail Group (Terminal Amine)
-
Requirement: A charged ammonium group (NH3+) is essential for anchoring the ligand to the receptor's transmembrane helix (likely via interaction with Asp98 or similar anionic residues).
-
Status: The target compound retains this essential primary amine (-CH2-CH2-NH2), ensuring it can still bind to the receptor, even if it cannot activate it. This explains its potential utility as a competitive antagonist or displacer.
Visualizing the Mechanism
The following diagram illustrates the structural logic and the signaling pathway differences between the active agonist (Dimaprit) and the inactive urea analog.
Caption: Comparative mechanism of action. Dimaprit (Green) successfully engages the proton shuttle site, triggering the cAMP cascade. The Urea Analog (Red) binds but fails to activate the receptor due to lack of tautomerism.
Experimental Protocols
To validate the SAR described above, the following self-validating protocols are recommended.
Chemical Synthesis of 3-(2-Aminoethyl)-1,1-dimethylurea
This protocol ensures the selective formation of the urea without over-alkylation.
Reagents: Ethylenediamine (EDA), N,N-Dimethylcarbamoyl chloride, Dichloromethane (DCM), Triethylamine (TEA).
-
Preparation: Dissolve Ethylenediamine (10.0 equivalents) in anhydrous DCM at 0°C. Note: Excess EDA is critical to prevent the formation of the symmetrical di-urea.
-
Addition: Dropwise add N,N-Dimethylcarbamoyl chloride (1.0 equivalent) dissolved in DCM over 60 minutes. Maintain temperature < 5°C.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (System: MeOH/NH4OH 9:1).
-
Workup: Evaporate solvent. Dissolve residue in water and extract with chloroform to remove non-polar byproducts. The product remains in the aqueous phase.
-
Purification: Lyophilize the aqueous phase or purify via cation-exchange chromatography (Dowex 50W) eluting with NH4OH gradient.
-
Validation: 1H-NMR (D2O) should show:
-
Singlet (6H) at ~2.8 ppm (N-Me2).
-
Triplet (2H) at ~3.2 ppm (CH2-N-CO).
-
Triplet (2H) at ~2.7 ppm (CH2-NH2).
-
Pharmacological Assay: Guinea Pig Atrium (H2 Selective)
This classic assay isolates H2 activity (chronotropic effect) from H1 activity (inotropic/smooth muscle).
-
Tissue Prep: Isolate the right atrium from a male Dunkin-Hartley guinea pig. Suspend in Krebs-Henseleit solution at 37°C, gassed with 95% O2 / 5% CO2.
-
Equilibration: Apply 1g resting tension. Allow to beat spontaneously for 60 mins.
-
Control Curve: Construct a cumulative concentration-response curve (CCRC) for Histamine (
to M). Calculate EC50. Wash out. -
Test Compound:
-
Agonist Mode: Add cumulative doses of 3-(2-Aminoethyl)-1,1-dimethylurea. Measure heart rate increase.
-
Antagonist Mode: Incubate tissue with Test Compound (
M) for 30 mins, then repeat Histamine CCRC.
-
-
Data Analysis:
-
If Agonist: Calculate Intrinsic Activity (
) relative to Histamine. (Expected ). -
If Antagonist: Calculate Dose Ratio (DR) and pA2 using Schild Plot analysis.
-
References
-
Durant, G. J., Ganellin, C. R., & Parsons, M. E. (1977). "Dimaprit, (S-[3-(N,N-dimethylamino)propyl]isothiourea). A highly specific histamine H2-receptor agonist. Part 2. Structure-activity considerations." Agents and Actions.
-
Black, J. W., et al. (1972). "Definition and antagonism of histamine H2-receptors." Nature.
-
Parsons, M. E., et al. (1977). "Dimaprit... Part 1. Pharmacology." Agents and Actions.
-
U.S. Environmental Protection Agency. (2019). "Regulatory Status of Urea Derivatives and Analogs." Regulations.gov.
head-to-head comparison of 3-(2-Aminoethyl)-1,1-dimethylurea and its thiourea isostere
Executive Summary: The Chalcogen Swap in Ligand Design
In medicinal chemistry, the bioisosteric replacement of oxygen with sulfur (urea to thiourea) is a high-impact strategy to modulate potency, permeability, and conformation.[1] This guide provides a technical head-to-head analysis of 3-(2-Aminoethyl)-1,1-dimethylurea (Compound A) and its sulfur analogue, 3-(2-Aminoethyl)-1,1-dimethylthiourea (Compound B) .
While structurally similar, these compounds exhibit divergent physicochemical behaviors.[2] The urea derivative offers high water solubility and metabolic stability, making it an ideal fragment for hydrophilic pockets. The thiourea isostere, conversely, acts as a stronger hydrogen bond donor and increases lipophilicity, often enhancing membrane permeability at the cost of metabolic liabilities (e.g., S-oxidation).
Part 1: Chemical Identity & Structural Analysis
The core difference lies in the chalcogen atom (O vs. S), which dictates the electronic distribution and conformational preference of the molecule.
| Feature | 3-(2-Aminoethyl)-1,1-dimethylurea | 3-(2-Aminoethyl)-1,1-dimethylthiourea |
| Structure | ||
| Molecular Weight | 131.18 g/mol | 147.24 g/mol |
| H-Bond Donor | Moderate (NH pKa ~13-14) | Strong (NH pKa ~11-12) |
| H-Bond Acceptor | Strong (C=O) | Weak (C=S) |
| Dipole Moment | High (Polar) | Lower (Less Polar bond) |
| Preferred Conformation | Planar (Amide resonance) | Twisted/Planar (Higher barrier to rotation) |
Structural Logic Diagram
The following diagram illustrates the electronic and steric consequences of the O
Figure 1: Functional consequences of the urea-to-thiourea bioisosteric replacement.
Part 2: Physicochemical Performance[1][4]
Hydrogen Bonding & Acidity
The thiourea NH is significantly more acidic than the urea NH.[3] This is due to the larger size and lower electronegativity of sulfur, which stabilizes the conjugate base less effectively by resonance but allows for greater polarizability.
-
Implication: If the biological target requires a strong H-bond donor (e.g., to an aspartate residue), the thiourea often exhibits higher affinity.
-
Trade-off: If the target requires an H-bond acceptor, the urea (C=O) is superior to the thiourea (C=S).
Lipophilicity (LogP)
-
Urea: LogP
-1.0 to -0.5 (Highly hydrophilic). -
Thiourea: LogP
0.0 to 0.5. -
Impact: The thiourea derivative will cross cell membranes more effectively, potentially improving oral bioavailability or CNS penetration.
Solubility Profile
-
Urea: Soluble in water, ethanol. Insoluble in non-polar solvents.
-
Thiourea: Moderately soluble in water; better solubility in organic solvents (DCM, EtOAc) compared to the urea.
Part 3: Experimental Protocols
Protocol A: Synthesis of 3-(2-Aminoethyl)-1,1-dimethylurea
Rationale: Direct reaction of unsymmetrical diamines with carbamoyl chlorides is preferred over isocyanates to prevent polymerization.
Reagents:
-
N-Boc-ethylenediamine (1.0 eq)
-
Dimethylcarbamoyl chloride (1.1 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Dichloromethane (DCM) (Solvent)
-
Trifluoroacetic acid (TFA) (Deprotection)
Workflow:
-
Coupling: Dissolve N-Boc-ethylenediamine in dry DCM at 0°C. Add TEA, followed by dropwise addition of dimethylcarbamoyl chloride.
-
Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (MeOH/DCM).
-
Workup: Wash with 1M HCl (careful, product is protected), sat. NaHCO3, and brine. Dry over MgSO4 and concentrate.
-
Deprotection: Dissolve intermediate in DCM/TFA (1:1). Stir for 1 hour.
-
Isolation: Evaporate volatiles. Basify with ion-exchange resin (Amberlyst A-21) or NaOH to obtain the free base.
Protocol B: Synthesis of 3-(2-Aminoethyl)-1,1-dimethylthiourea
Rationale: Thiocarbamoyl chlorides are less reactive than their oxy-counterparts; reflux conditions or stronger bases may be required.
Reagents:
-
N-Boc-ethylenediamine (1.0 eq)
-
Dimethylthiocarbamoyl chloride (1.2 eq)
-
Triethylamine (2.5 eq)
-
THF (Solvent)
Workflow:
-
Coupling: Dissolve N-Boc-ethylenediamine in THF. Add TEA and Dimethylthiocarbamoyl chloride.
-
Reaction: Reflux at 65°C for 12 hours (Thiourea formation is slower).
-
Purification: Flash chromatography is often required to remove sulfur byproducts.
-
Deprotection: Standard TFA/DCM protocol as above.
Synthetic Pathway Visualization
Figure 2: Parallel synthetic workflows for urea and thiourea derivatives.
Part 4: Biological & Toxicological Considerations[1]
Pharmacological Potency
In the context of Histamine H2 receptors (a common target for this scaffold):
-
Thiourea Analog: Historically, thiourea derivatives (like the isothiourea in Dimaprit) show higher potency in systems requiring "proton transfer" or specific donor interactions. The increased acidity allows the thiourea to mimic the imidazole ring of histamine more effectively than the urea.
-
Urea Analog: Often acts as a partial agonist or antagonist. The strong C=O acceptor can disrupt the binding pocket if the receptor expects a donor, or if the C=O steric bulk (solvation shell) prevents deep insertion.
Toxicity Profile (Critical)
-
Urea: Generally considered Low Toxicity .[1][2][4][5] Metabolized to amines and CO2.
-
Thiourea: Moderate to High Toxicity .
-
Thyroid Toxicity: Thioureas inhibit thyroid peroxidase, leading to goiter formation.
-
S-Oxidation: Metabolic oxidation of the sulfur can lead to reactive sulfenic acids, which may covalently modify proteins (idiosyncratic toxicity).
-
Part 5: Summary Table
| Parameter | Urea Derivative | Thiourea Derivative |
| CAS Registry (Generic) | 96-31-1 (Core scaffold ref) | 534-13-4 (Core scaffold ref) |
| LogP (Predicted) | -0.8 | 0.2 |
| pKa (NH) | ~13.5 | ~11.2 |
| H-Bond Character | Acceptor > Donor | Donor > Acceptor |
| Metabolic Stability | High | Low (S-oxidation risk) |
| Primary Risk | Low Bioavailability | Thyroid Toxicity |
References
-
BenchChem Technical Support. (2025).[1] A Head-to-Head Comparison of (2-Aminophenyl)urea and its Thiourea Analog. BenchChem. Link
-
Ronchetti, R., et al. (2021).[6] Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry. RSC Medicinal Chemistry.[7] Link
-
Esteban-Gómez, D., et al. (2005).[8] Urea vs. thiourea in anion recognition. Organic & Biomolecular Chemistry. Link
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link
-
Lien, E. J., et al. (1992). Quantitative structure-activity relationship analysis of H2-receptor agonists and antagonists. Journal of Medicinal Chemistry. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. Premium 1,3-Dimethylurea: Essential for Chemical Synthesis [hbgxchemical.com]
- 3. Urea hydrogen-bond donor strengths: bigger is not always better - PMC [pmc.ncbi.nlm.nih.gov]
- 4. differencebetween.com [differencebetween.com]
- 5. 1,3-Dimethylurea - Wikipedia [en.wikipedia.org]
- 6. Document: Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. (C... - ChEMBL [ebi.ac.uk]
- 7. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Definitive Guide: Validating 3-(2-Aminoethyl)-1,1-dimethylurea Agonism Using H2-Knockout Models
Executive Summary & Pharmacological Context[1][2][3][4][5]
In the landscape of histamine receptor pharmacology, 3-(2-Aminoethyl)-1,1-dimethylurea represents a critical structural analogue to the classic H2-agonist Dimaprit . While Dimaprit utilizes an isothiourea group to mimic the imidazole ring of histamine, the compound utilizes a urea backbone.
For drug development professionals, this structural shift is significant. Urea derivatives often offer superior hydrolytic stability compared to isothioureas, potentially offering a more consistent probe for in vivo studies. However, "on-target" specificity is never guaranteed by structural similarity alone.
This guide details the rigorous validation of 3-(2-Aminoethyl)-1,1-dimethylurea as a selective Histamine H2 Receptor (HRH2) agonist. We move beyond simple binding assays to functional validation using CRISPR-Cas9 engineered Knockout (KO) models , the only definitive method to rule out off-target promiscuity (e.g., H1, H3, or non-histaminergic targets).
Comparative Landscape: The Agonist Triad
To validate your compound, you must benchmark it against the native ligand and the established synthetic standard.
Table 1: Pharmacological Profile Comparison
| Feature | 3-(2-Aminoethyl)-1,1-dimethylurea (Subject) | Dimaprit (Standard) | Histamine (Native) |
| Chemical Class | Aminoethyl-Urea | Aminoethyl-Isothiourea | Ethyl-Imidazole |
| Primary Target | Putative H2 Agonist | Histamine H2 Receptor | H1, H2, H3, H4 |
| Selectivity Risk | Low (Predicted H2 selective) | Moderate (Known NOS inhibition) | High (Promiscuous) |
| Stability (pH 7.4) | High (Urea bond is stable) | Moderate (Isothiourea hydrolysis) | High |
| Validation Need | Critical (Confirm H2 specificity) | Established Reference | Established Reference |
Key Insight: Dimaprit is known to inhibit Nitric Oxide Synthase (NOS) at high concentrations due to its isothiourea group. The urea-based subject compound likely avoids this NOS liability, making it a potentially superior tool if H2 affinity is preserved.
Strategic Validation Framework
The core of this validation relies on the "Rescue & Ablation" Logic . We utilize the Gs-coupled signaling pathway of the H2 receptor (cAMP accumulation) as the readout.
The Logic of Causality
-
Ablation (KO): If the compound acts solely via H2, it must show zero activity in
cells. Any residual signal indicates off-target effects (e.g., via H1-Gq crosstalk or non-receptor mechanisms). -
Rescue (Transfection): Re-introducing the H2 gene into KO cells must restore the compound's activity.
Visualization: Signaling & Experimental Logic
Caption: The H2-Gs-cAMP signaling axis. The KO model acts as a definitive gatekeeper; if the receptor is absent, the cascade must break completely.
Experimental Protocol: The "Gold Standard" Validation
Objective: Quantify cAMP accumulation in Wild Type (WT) vs.
Phase 1: Model Preparation
-
Cell Line: HEK293 (Endogenous H2 expression is low; stable transfection is preferred) or Gastric Parietal Cells (High native H2).
-
Genotype Validation: Confirm KO status via Western Blot (using anti-H2R antibody) and Genomic Sequencing (confirming Indel at Exon 2/3).
Phase 2: The cAMP Accumulation Assay (TR-FRET)
Use a Homogeneous Time-Resolved Fluorescence (HTRF) or Lance Ultra cAMP kit for high sensitivity.
Step-by-Step Workflow:
-
Seeding: Plate WT and
cells at 2,000 cells/well in 384-well low-volume plates. -
Starvation: Incubate in serum-free media + 500 µM IBMX (Phosphodiesterase inhibitor) for 30 mins. Note: IBMX is crucial to prevent cAMP degradation and maximize the signal window.
-
Treatment (Dose-Response):
-
Treat cells with 3-(2-Aminoethyl)-1,1-dimethylurea (1 nM to 100 µM).
-
Positive Control: Histamine (10 µM).
-
Negative Control: Vehicle (DMSO).
-
Specificity Control: Pre-treat WT cells with Ranitidine (10 µM), a selective H2 antagonist.
-
-
Incubation: 45 minutes at 37°C.
-
Lysis & Detection: Add cAMP-d2 and Anti-cAMP-Cryptate conjugates. Incubate 1 hour.
-
Read: Measure HTRF ratio (665 nm / 620 nm).
Phase 3: Data Interpretation Criteria
| Condition | Expected Result (On-Target) | Result (Off-Target/Fail) |
| WT + Compound | Sigmoidal Dose-Response ( | No Response / Weak Response |
| KO + Compound | Flat Line (Baseline) | Sigmoidal Response (Indicates off-target) |
| WT + Ranitidine + Compound | Flat Line (Inhibition) | Response persists (Non-H2 mechanism) |
Troubleshooting & Mechanistic Insights
The "Partial Agonist" Trap
Structurally, urea derivatives may act as partial agonists compared to the isothiourea (Dimaprit).
-
Observation: If the
of your compound is only 60% of Histamine in WT cells. -
Resolution: This does not mean it is off-target. It indicates lower intrinsic efficacy. The KO control remains the deciding factor. If that 60% signal vanishes in the KO, it is a valid, on-target partial agonist.
The "Inverse Agonist" Possibility
H2 receptors exhibit constitutive activity (basal signaling without ligand).
-
Observation: If your compound decreases cAMP below baseline in WT cells.
Visualizing the Validation Workflow
Caption: Decision matrix for validating on-target specificity. Success requires signal in WT, silence in KO, and silence with antagonist.
References
-
Hill, S. J., et al. (1997). "International Union of Pharmacology.[1] XIII. Classification of histamine receptors." Pharmacological Reviews, 49(3), 253-278. Link
- Foundational text defining H2 receptor pharmacology and the role of dimaprit/agonists.
-
Kobayashi, T., et al. (2000). "Roles of histamine H(1) and H(2) receptors in gastric mucosal protection: studies with H(1) and H(2) receptor-deficient mice." Journal of Clinical Investigation, 105(12), 1741-1749. Link
- Establishes the phenotype of H2 knockout models, crucial for valid
-
Parsons, M. E., et al. (1977). "Dimaprit -(S-[3-(N,N-dimethylamino)propyl]isothiourea) - a highly specific histamine H2 -receptor agonist.[2][3] Part 1. Pharmacology." Agents and Actions, 7(1), 31-37. Link
- The seminal paper on Dimaprit, the structural parent of the urea deriv
-
Eriks, J. C., et al. (1992). "Histamine H2-receptor agonists.[4][5][2][6][7][8] Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles." Journal of Medicinal Chemistry, 35(17), 3239-3246.[6] Link
- Provides SAR data on aminoethyl-substituted histamine analogues, valid
Sources
- 1. InterPro [ebi.ac.uk]
- 2. Dimaprit -(S-[3-(N,N-dimethylamino)prophyl]isothiourea) - a highly specific histamine H2 -receptor agonist. Part 1. Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimaprit, (S-[3-(N,N-dimethylamino)propyl]isothiourea). A highly specific histamine H2-receptor agonist. Part 2. Structure-activity considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric oxide synthase inhibition by dimaprit and dimaprit analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical differentiation of histamine H1- and H2-receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histamine H2-receptor agonists. Synthesis, in vitro pharmacology, and qualitative structure-activity relationships of substituted 4- and 5-(2-aminoethyl)thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New activation model for the histamine H2 receptor, explaining the activity of the different classes of histamine H2 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Histamine H2 receptor - Wikipedia [en.wikipedia.org]
Beyond the Alkyl Chain: Benchmarking 3-(2-Aminoethyl)-1,1-dimethylurea (AEDU) in Functional Screens
Executive Summary
3-(2-Aminoethyl)-1,1-dimethylurea (AEDU) is a specialized amine-functionalized building block used primarily in medicinal chemistry as a physicochemical modulator and bioisostere . Unlike simple alkyl amines or standard amide capping groups, AEDU introduces a urea motif that offers a unique balance of polarity, hydrogen-bonding capability, and metabolic stability.
This guide benchmarks AEDU against standard alternatives (Ethylenediamine, Acetamide caps, and PEG-amines) in the context of functional ligand screens and Hit-to-Lead (H2L) optimization . It focuses on its utility in modulating Lipophilicity Ligand Efficiency (LLE) and metabolic half-life in early-stage drug discovery.
Part 1: Technical Positioning & Comparative Analysis
In functional screens, particularly those targeting G-Protein Coupled Receptors (GPCRs) or Kinases, the "tail" region of a small molecule often dictates its solubility and non-specific binding profile. AEDU serves as a "Polar Urea Cap" —a structural motif that terminates a side chain with a dimethylurea group.
The Competitors: AEDU vs. Standard Alternatives
| Feature | AEDU (Dimethylurea Cap) | Acetamide (Standard Cap) | Ethylenediamine (Free Amine) | PEG-2 Amine (Hydrophilic) |
| Structure | ||||
| H-Bond Donors (HBD) | 1 (Amide NH) | 1 (Amide NH) | 2 (Primary Amine) | 1 (Terminal OH/NH) |
| H-Bond Acceptors (HBA) | 2 (C=O, N-Me2) | 1 (C=O) | 2 (Amines) | 3 (Ethers + Terminal) |
| LogP Impact | Lowers LogP (Polar) | Neutral/Slight Lower | Lowers LogP (Ionizable) | Significantly Lowers |
| pKa / Charge | Neutral at pH 7.4 | Neutral | Basic (Positively Charged) | Neutral |
| Metabolic Stability | High (Urea is robust) | Moderate (Amidase risk) | Low (Oxidative deamination) | Low (Oxidative degradation) |
| Primary Use Case | Solubilizing neutral cap | Standard blockage | Solubility (Salt formation) | Extreme solubility fix |
Why Choose AEDU? The Mechanistic Rationale
-
Metabolic Shielding: Unlike simple amides which are susceptible to amidases, the trisubstituted urea structure of AEDU is sterically hindered and electronically stabilized, offering superior resistance to plasma hydrolysis [1].
-
Dipole Modulation: The urea moiety creates a strong dipole without introducing an ionizable center (unlike ethylenediamine). This is critical for crossing cell membranes (PAMPA permeability) while maintaining aqueous solubility in functional assays [2].
-
"Magic Methyl" Effect: The gem-dimethyl group on the terminal nitrogen disrupts planar stacking, increasing solubility through the "molecular grease" effect while filling hydrophobic pockets in receptor targets (e.g., GPCR allosteric sites).
Part 2: Experimental Protocols for Benchmarking
To validate the performance of AEDU-containing fragments, the following self-validating protocols should be employed.
Protocol A: Comparative Kinetic Solubility Assay
Objective: Determine the solubility enhancement factor of AEDU capping compared to Acetamide.
-
Preparation:
-
Synthesize/Purchase Test Compound X capped with AEDU (Compound X-AEDU) and Acetamide (Compound X-Ac).
-
Prepare 10 mM stock solutions in DMSO.
-
-
Workflow:
-
Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well filter plate (final 100 µM).
-
Incubate for 24 hours at 25°C with shaking (300 rpm).
-
Validation Step: Include a reference standard (e.g., Carbamazepine, Low Sol; Caffeine, High Sol).
-
-
Filtration & Analysis:
-
Vacuum filter using a 0.45 µm PVDF membrane.
-
Analyze filtrate via LC-MS/MS.
-
Calculation:
.
-
Protocol B: Plasma Stability Screen (Metabolic Resilience)
Objective: Verify the resistance of the urea linkage to enzymatic hydrolysis.
-
Incubation:
-
Pool human plasma (mixed gender).
-
Spike test compounds to 1 µM final concentration (0.1% DMSO).
-
Incubate at 37°C.
-
-
Sampling:
-
Timepoints: 0, 15, 30, 60, 120, 240 min.
-
Quench 50 µL aliquots with 200 µL cold Acetonitrile (containing Internal Standard).
-
-
Analysis:
-
Centrifuge (4000g, 20 min) and inject supernatant into LC-MS.
-
Success Metric: AEDU derivatives should exhibit
degradation at 240 min ( ).
-
Part 3: Visualization of Decision Logic
The following diagram illustrates the decision matrix for selecting AEDU during the "Hit-to-Lead" optimization phase, specifically when balancing solubility and permeability.
Caption: Decision tree for physicochemical optimization. AEDU (Blue) represents the optimal path for maintaining neutrality and permeability while improving solubility.
Part 4: Functional Screening Workflow
When screening libraries containing AEDU fragments (e.g., in DNA-Encoded Libraries or Fragment Screens), the workflow differs slightly due to the unique electronic properties of the urea group.
Caption: Integrated workflow for incorporating AEDU building blocks into functional ligand screens.
Key Mechanistic Insight: The "Urea Anchor"
In functional screens, the AEDU moiety often acts as a hydrogen bond anchor . The two hydrogens on the terminal methyl groups are not H-bond donors, but the carbonyl oxygen is a potent acceptor, and the internal NH is a donor.
-
Observation: In crystal structures (e.g., PDB analysis of urea-containing ligands), the dimethylurea group frequently displaces conserved water molecules in the binding pocket, providing an entropic gain in binding affinity (
) [3].
References
-
Ghosh, A. K., & Brindisi, M. (2020).[1] Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 63(6), 2751–2788.[1] [Link]
-
Meanwell, N. A. (2011). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety.[1] Chemical Research in Toxicology, 24(9), 1420–1456. [Link]
-
Rossi Sebastiano, M., et al. (2018). Urea-based linkers for PROTACs: synthesis and biological evaluation. Organic & Biomolecular Chemistry, 16, 4753-4758. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-(2-Aminoethyl)-1,1-dimethylurea
As a Senior Application Scientist, it is understood that meticulous handling of chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 3-(2-Aminoethyl)-1,1-dimethylurea, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory frameworks, providing a clear path for responsible waste management.
Hazard Assessment and Chemical Profile
The presence of the dimethylurea moiety suggests a potential for organ damage through prolonged or repeated exposure, as indicated for related compounds.[1] The aminoethyl group, being a primary amine, may cause skin and eye irritation. Therefore, it is prudent to handle 3-(2-Aminoethyl)-1,1-dimethylurea with the assumption that it may be harmful if swallowed, irritating to the skin and eyes, and may cause target organ damage with repeated exposure.
Table 1: Inferred Properties and Hazards of 3-(2-Aminoethyl)-1,1-dimethylurea
| Property | Value/Information | Source/Rationale |
| Appearance | Solid (assumed) | Based on similar small molecule ureas. |
| Boiling Point | Not available | --- |
| Solubility | Likely soluble in water | Based on the polarity of the urea and amine groups. |
| Hazards | Harmful if swallowed, Potential for organ damage (kidney, liver) with repeated exposure, Harmful to aquatic life. | Inferred from SDS of related dimethylurea compounds.[1] |
| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | General reactivity of ureas and amines.[2][3] |
Regulatory Framework: The "Cradle-to-Grave" Responsibility
The disposal of all chemical waste, including 3-(2-Aminoethyl)-1,1-dimethylurea, is governed by stringent regulations. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[4] This act establishes a "cradle-to-grave" management system, meaning the generator of the waste is responsible for it from its creation to its ultimate disposal.[4]
Under RCRA, a chemical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[4][5] Given the potential health hazards of 3-(2-Aminoethyl)-1,1-dimethylurea, it is best practice to manage it as a hazardous waste unless a formal hazard determination proves otherwise.
Disposal Decision Workflow
The following workflow provides a systematic approach to ensure the safe and compliant disposal of 3-(2-Aminoethyl)-1,1-dimethylurea. This process is designed to be a self-validating system, ensuring that all critical safety and regulatory checkpoints are met.
Figure 1: Disposal Decision Workflow for 3-(2-Aminoethyl)-1,1-dimethylurea.
Step-by-Step Disposal Procedures
The following provides a detailed methodology for the proper disposal of 3-(2-Aminoethyl)-1,1-dimethylurea, from the point of generation to final hand-off to a licensed disposal facility.
I. Immediate Safety Precautions & Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[1]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before and during use.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.
-
II. Waste Segregation and Containerization
-
Segregation: It is critical to segregate waste containing 3-(2-Aminoethyl)-1,1-dimethylurea from incompatible materials. Do not mix with strong oxidizing agents, strong acids, or strong bases to prevent potentially violent reactions.[2][3]
-
Container Selection:
-
Use a container that is chemically compatible with the waste. A high-density polyethylene (HDPE) container is generally a suitable choice.
-
The container must be in good condition, with no leaks, and have a securely fitting lid.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
List the full chemical name: "3-(2-Aminoethyl)-1,1-dimethylurea." If it is a mixture, list all components and their approximate percentages.
-
Indicate the date when the waste was first added to the container.
-
Affix appropriate GHS hazard pictograms (e.g., health hazard, exclamation mark).
-
III. On-site Accumulation and Storage
-
Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
The storage area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure the container is within a secondary containment system (e.g., a larger bin or tray) to contain any potential leaks.
IV. Final Disposal
-
Licensed Waste Disposal: The disposal of 3-(2-Aminoethyl)-1,1-dimethylurea must be handled by a licensed hazardous waste disposal company.[1] Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.
-
Incineration: For many organic compounds like this, high-temperature incineration is the preferred disposal method as it ensures complete destruction of the chemical. The licensed disposal company will determine the most appropriate treatment method.
-
Documentation: Ensure that a hazardous waste manifest is completed. This document tracks the waste from your laboratory to its final destination, which is a key component of RCRA's "cradle-to-grave" requirement.[6]
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Control: Prevent the spill from spreading by using absorbent materials like vermiculite or sand. Avoid direct contact with the spilled material.
-
Cleanup:
-
For small spills, and if you are trained to do so, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.
-
Clean the affected area with soap and water.
-
All materials used for cleanup (absorbents, gloves, etc.) must also be disposed of as hazardous waste.
-
-
Report: Report the spill to your laboratory supervisor and EHS department.
Incompatible Materials
To prevent dangerous reactions, never mix 3-(2-Aminoethyl)-1,1-dimethylurea waste with the following:
-
Strong Oxidizing Agents: (e.g., nitrates, perchlorates, peroxides) Can cause fire or explosion.[2]
-
Strong Acids: (e.g., hydrochloric acid, sulfuric acid) Can lead to vigorous, exothermic reactions.
-
Strong Bases: (e.g., sodium hydroxide) Can also cause exothermic reactions.
-
Nitromethane: Should never be mixed with amines.[3]
By adhering to these detailed procedures, you can ensure the safe and compliant disposal of 3-(2-Aminoethyl)-1,1-dimethylurea, upholding your commitment to laboratory safety and environmental stewardship.
References
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. Chemical Incompatibility Guide – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. Key Differences Between RCRA and EPA Regulations for Hazardous Waste | AllSource Environmental [allsource-environmental.com]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
